((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol
Description
BenchChem offers high-quality ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(3S,4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(5-10)4-8-2-6(7)3-9/h6,8-10H,2-5H2,1H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZYWMLVAIPHPP-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CNC[C@H]1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266165 | |
| Record name | (3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186647-99-3 | |
| Record name | (3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186647-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol
An In-Depth Technical Guide to ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol for Advanced Research and Drug Development
Executive Summary
This technical guide provides a comprehensive analysis of the physical and chemical properties of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol (CAS No. 1186647-99-3). As a chiral, highly functionalized pyrrolidine derivative, this molecule represents a valuable building block in modern medicinal chemistry. Its distinct three-dimensional structure, conferred by the (3R,4S) stereochemistry, offers a rigid scaffold for the synthesis of novel therapeutic agents with high target specificity. This document details the compound's structural features, physicochemical parameters, spectroscopic profile, and chemical reactivity. Furthermore, it provides expert insights into the practical implications of these properties for drug design, synthesis, and formulation, equipping researchers and developers with the foundational knowledge required to effectively leverage this compound in their work.
Introduction: The Strategic Value of a Chiral Scaffold
The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals.[1] Its non-planar, saturated structure allows for a thorough exploration of three-dimensional chemical space, a critical factor in achieving potent and selective interactions with biological targets.[1] ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol emerges as a particularly strategic asset. With a molecular formula of C₇H₁₅NO₂ and a molecular weight of 145.2 g/mol , its structure is decorated with three key points for diversification: a secondary amine and two primary hydroxyl groups.[2]
The specific cis-(3R,4S) stereoconfiguration is paramount. Biological systems are inherently chiral, and the spatial orientation of substituents on a drug molecule dictates its binding affinity and efficacy. The fixed stereochemistry of this compound reduces the need for challenging chiral separations in later synthetic stages and allows for the rational design of enantiomerically pure drug candidates. This guide serves to elucidate the core properties that make this molecule a powerful tool for medicinal chemists.
Chemical Structure and Stereochemistry
The defining feature of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is its stereochemistry. The methyl group at the 3-position and the hydroxymethyl group at the 4-position are on opposite faces of the pyrrolidine ring relative to the other hydroxymethyl group, leading to the (3R,4S) designation. This arrangement imparts a specific and predictable three-dimensional shape, which is crucial for its application as a chiral building block.
Caption: 2D structure of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol.
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior, from synthetic feasibility to biological activity and formulation. The data presented below are derived from predictive models and provide a strong baseline for experimental design.
| Property | Predicted Value | Unit | Significance in Drug Development |
| Molecular Formula | C₇H₁₅NO₂ | - | Defines the elemental composition and exact mass.[2] |
| Molecular Weight | 145.2 | g/mol | Influences diffusion, membrane transport, and formulation calculations.[2] |
| Melting Point | 120 | °C | Indicates purity, solid-state stability, and aids in purification design.[3] |
| Boiling Point | 267 - 269 | °C | Relevant for purification by distillation, though high value suggests decomposition risk.[3] |
| Density | 1.07 | g/cm³ | Important for process scale-up and formulation engineering.[3] |
| Water Solubility | 3.91 | (predicted) | High hydrophilicity suggests good aqueous solubility, crucial for bioavailability.[3] |
| LogKow (Octanol-Water) | -1.15 | - | Negative value indicates high hydrophilicity, impacting membrane permeability (Lipinski's Rule).[3] |
| pKa (Basic) | 9.42 | - | The secondary amine will be protonated at physiological pH, affecting solubility and receptor binding.[3] |
| pKa (Acidic) | 14.8 | - | The hydroxyl groups are weakly acidic, relevant for derivatization reactions.[3] |
| Flash Point | 133 | °C | A key safety parameter for handling and storage, indicating flammability.[3] |
Causality and Field-Proven Insights
-
Solubility and Lipophilicity (LogKow): The predicted LogKow of -1.15 is a direct consequence of the two hydroxyl groups and the secondary amine, which readily form hydrogen bonds with water.[3] While high water solubility is beneficial for dissolution, the low lipophilicity may hinder passive diffusion across biological membranes like the blood-brain barrier. Medicinal chemists often use this scaffold as a starting point, selectively modifying one of the hydroxyl groups or the amine to strike a balance between solubility and permeability, optimizing the pharmacokinetic profile.
-
Ionization State (pKa): With a basic pKa of 9.42, the pyrrolidine nitrogen will be over 99% protonated and positively charged at physiological pH (7.4).[3] This has profound implications. The charge enhances aqueous solubility but can also be a key interaction point with negatively charged residues (e.g., aspartate, glutamate) in a target protein's binding pocket. Understanding this pKa is essential for designing salt forms of final drug candidates to improve stability and bioavailability.
Spectroscopic and Analytical Characterization
Characterization of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol relies on standard analytical techniques. While specific experimental data is not publicly available, a senior scientist can reliably predict the expected spectral features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect broad signals for the N-H and O-H protons, which can be exchanged with D₂O. The spectrum will show complex multiplets for the pyrrolidine ring protons and the methylene protons of the hydroxymethyl groups. The methyl group will appear as a singlet or doublet depending on its environment.
-
¹³C NMR: Expect seven distinct carbon signals. The carbons attached to the electronegative oxygen and nitrogen atoms will be shifted downfield.
-
-
Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 146.2.
-
Infrared (IR) Spectroscopy: Key signals will include a broad absorption band around 3300-3400 cm⁻¹ corresponding to O-H and N-H stretching, and C-H stretching bands around 2850-3000 cm⁻¹.
Self-Validating Protocol: ¹H NMR Acquisition
This protocol ensures data integrity through internal validation steps.
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which avoids exchange of labile protons).
-
Instrument Setup: Tune and shim the NMR spectrometer to the specific probe and solvent.
-
Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.
-
Data Processing: Fourier transform the data, and carefully phase the spectrum.
-
Internal Validation 1 (Solvent Peak): Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
-
Internal Validation 2 (Integration): Integrate all peaks. The relative integral values should correspond to the number of protons in the structure (e.g., the methyl group integral should be 3/15th of the total proton integral).
-
Confirmatory Scan: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the N-H and O-H peaks confirms their assignment.
Chemical Properties and Synthetic Utility
The synthetic value of this compound lies in the differential reactivity of its functional groups. The secondary amine is a nucleophile and a base, while the two primary hydroxyl groups are also nucleophilic but can be selectively protected or activated.
Caption: Key reactive sites and potential synthetic transformations.
-
N-Functionalization: The secondary amine is the most nucleophilic site and can be readily targeted for reactions like reductive amination, acylation to form amides, or arylation via Buchwald-Hartwig coupling. This allows for the introduction of diverse side chains to explore structure-activity relationships (SAR).
-
O-Functionalization: The two primary hydroxyl groups can be converted to esters or ethers. Selective functionalization of one hydroxyl over the other can be achieved through the use of protecting groups, offering a route to highly complex and asymmetric molecules. They can also be oxidized to the corresponding aldehydes or carboxylic acids, further expanding the synthetic possibilities.
Conclusion
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is more than a simple chemical; it is a precision tool for the modern medicinal chemist. Its well-defined stereochemistry provides a rigid and reliable scaffold, while its multiple functional groups offer a gateway to vast chemical diversity. The physicochemical properties—particularly its hydrophilicity and defined ionization state—are foundational parameters that directly inform rational drug design. By understanding and applying the principles outlined in this guide, researchers and drug development professionals can effectively harness the potential of this chiral building block to engineer the next generation of targeted therapeutics.
References
-
U.S. Environmental Protection Agency (EPA). (2025, October 15). (3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol Properties. CompTox Chemicals Dashboard. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 60007034, ((3S,4R)-3,4-dimethylpyrrolidine-3,4-diyl)dimethanol. PubChem. [Link]
-
Moshang Chemical. (n.d.). ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 60006935, Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol. PubChem. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 13329882, (3R,4S)-pyrrolidine-3,4-diol. PubChem. [Link]
-
Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, October 15). 3-(4-methylbenzyl)pyrrolidine Properties. CompTox Chemicals Dashboard. [Link]
-
European Journal of Medicinal Chemistry. (n.d.). UPCommons. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. [Link]
- Google Patents. (n.d.). CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
-
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ResearchGate. (2025, August 6). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. [Link]
-
MDPI. (2024, January 26). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. [Link]
-
Journal of Medicinal and Organic Chemistry. (2024, June 14). Exploring the Frontiers of Medicinal Chemistry: Bridging Science and Healing. [Link]
-
PubChemLite. (n.d.). Cis-pyrrolidine-3,4-diyldimethanol (C6H13NO2). [Link]
-
ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
Sources
Synthesis Pathway and Process Optimization of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol
Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Executive Summary
The compound ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol (CAS: 1186647-99-3) is a highly versatile, conformationally restricted building block frequently utilized in medicinal chemistry as a bicyclic morpholine surrogate [1]. The incorporation of a methyl group at the C3 position of the pyrrolidine ring introduces significant steric bulk and alters the local lipophilicity, making it an excellent candidate for tuning the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) [2].
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. This whitepaper details a robust, self-validating synthetic pathway grounded in mechanistic causality, ensuring that process chemists can reproduce, scale, and validate this synthesis with high fidelity.
Chemical Rationale & Retrosynthetic Strategy
The core challenge in synthesizing ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is establishing the cis-relationship between the two hydroxymethyl groups while accurately installing the C3 methyl group.
Mechanistic Causality: Instead of a linear, multi-step functionalization of a pre-existing pyrrolidine, the most efficient retrosynthetic approach constructs the functionalized heterocycle de novo via a [3+2] cycloaddition [1].
-
The Dipolarophile: Citraconic anhydride (3-methylmaleic anhydride) is selected because its rigid cis-geometry perfectly translates into the required cis-configuration of the final diol.
-
The 1,3-Dipole: N-(methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamine is utilized as the precursor to a non-stabilized azomethine ylide. Unlike other ylide precursors that require harsh thermal or basic conditions (which could polymerize the anhydride), this precursor undergoes desilylation and demethoxylation under mild, acid-catalyzed conditions (TFA).
-
Downstream Processing: The resulting bicyclic anhydride is globally reduced using a strong hydride donor (LiAlH4), followed by chemoselective catalytic debenzylation to yield the racemic product. Final chiral resolution isolates the desired (3R,4S) enantiomer.
Fig 1: Step-by-step synthetic pathway from citraconic anhydride to the enantiopure target.
Quantitative Process Data
To facilitate process transfer, the expected quantitative metrics and critical In-Process Controls (IPCs) for each step are summarized below.
| Step | Reaction Type | Reagents & Conditions | Expected Yield | Target Purity | Key IPC Metric (Self-Validation) |
| 1 | [3+2] Cycloaddition | Citraconic anhydride, Ylide precursor, TFA, CH₂Cl₂, 0°C → RT | 88–95% | >95% (LC-MS) | Disappearance of anhydride signal |
| 2 | Global Reduction | LiAlH₄, THF, 0°C → Reflux (4h) | 75–85% | >98% (NMR) | Complete loss of C=O stretch (IR) |
| 3 | Debenzylation | H₂ (1 atm), 10% Pd/C, MeOH, RT (12h) | 90–95% | >99% (LC-MS) | Mass shift of -90 Da (Loss of Benzyl) |
| 4 | Chiral Resolution | Chiral SFC (Chiralpak AD-H), CO₂/MeOH/DEA | ~40-45% | >99% ee | Enantiomeric excess via Chiral HPLC |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Progression to the next step is strictly gated by the successful execution of the defined IPCs.
Fig 2: Self-validating experimental workflow with critical in-process controls (IPCs).
Step 1: Synthesis of 5-Benzyl-3a-methyltetrahydropyrrolo[3,4-c]furan-1,3-dione
-
Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Loading: Dissolve citraconic anhydride (1.0 equiv, 100 mmol) in anhydrous CH₂Cl₂ (200 mL). Cool the solution to 0 °C using an ice-water bath.
-
Ylide Addition: Add N-(methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamine (1.2 equiv, 120 mmol) dropwise over 15 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could lead to ylide dimerization.
-
Catalysis: Add trifluoroacetic acid (TFA) (0.1 equiv, 10 mmol) dropwise. Remove the ice bath and stir at room temperature for 12 hours.
-
IPC Check 1: Sample 50 µL, quench with aq. NaHCO₃, extract with EtOAc, and analyze via LC-MS. Do not proceed until the citraconic anhydride mass signal is completely depleted.
-
Workup: Quench with saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
Step 2: Synthesis of cis-(1-Benzyl-3-methylpyrrolidine-3,4-diyl)dimethanol
-
Preparation: In a flame-dried 1 L flask under N₂, suspend LiAlH₄ (3.0 equiv, 250 mmol) in anhydrous THF (300 mL) at 0 °C.
-
Addition: Dissolve the bicyclic anhydride from Step 1 (80 mmol) in anhydrous THF (100 mL) and add dropwise to the LiAlH₄ suspension over 30 minutes.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 66 °C) for 4 hours. Causality: The quaternary C3a center creates significant steric hindrance; reflux conditions are mandatory for complete double reduction.
-
IPC Check 2: Analyze an aliquot via IR spectroscopy. Ensure the complete absence of anhydride C=O stretching bands (~1780 and 1850 cm⁻¹).
-
Fieser Quench (Safety Validation): Cool strictly to 0 °C. Sequentially add 9.5 mL H₂O (dropwise, CAUTION: H₂ gas evolution), 9.5 mL 15% aqueous NaOH, and 28.5 mL H₂O. Stir vigorously until a white, granular aluminum salt precipitate forms. Filter through Celite and concentrate.
Step 3: Chemoselective Debenzylation
-
Setup: Dissolve the N-benzyl diol (60 mmol) in MS-grade Methanol (200 mL) in a hydrogenation flask.
-
Catalyst: Carefully add 10% Pd/C (10 wt%, 1.5 g) under a steady stream of N₂ to prevent solvent ignition.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm). Stir vigorously at room temperature for 12 hours.
-
IPC Check 3: Monitor by LC-MS. The reaction is complete when the starting material mass transitions entirely to the product mass (-90 Da shift).
-
Isolation: Filter the suspension through Celite under N₂ to remove the palladium catalyst. Evaporate the solvent to yield rac-((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol.
Step 4: Chiral Resolution to Enantiopure Target
-
Preparation: Dissolve the racemic mixture in a compatible SFC solvent (e.g., Methanol).
-
SFC Conditions: Inject onto a preparative Chiralpak AD-H column.
-
Mobile phase: Supercritical CO₂ with 15-20% MeOH modifier.
-
Additive: 0.1% diethylamine (DEA). Causality: The basic amine additive suppresses secondary interactions with the stationary phase, preventing severe peak tailing of the pyrrolidine.
-
-
Validation: Analyze the collected fractions via analytical chiral HPLC. Isolate the fraction corresponding to the (3R,4S) enantiomer, ensuring >99% ee prior to final solvent evaporation and storage.
References
Technical Whitepaper: Safety, Handling, and Physicochemical Profiling of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol
Executive Summary
In modern drug discovery, chiral pyrrolidine derivatives serve as critical structural scaffolds, particularly in the development of kinase inhibitors and CNS-active therapeutics. ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol (CAS: 1186647-99-3) is a highly functionalized, stereospecific intermediate[1]. While its low molecular weight and dense hydrogen-bonding network make it an ideal candidate for lead optimization, these same structural features introduce specific handling, stability, and safety challenges.
As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. This whitepaper elucidates the causality behind the physicochemical behavior of this compound, providing researchers with a self-validating framework for hazard mitigation, structural preservation, and environmental compliance.
Structural Causality & Physicochemical Profile
The molecular architecture of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol consists of a pyrrolidine ring substituted with a methyl group at the C3 position and two primary hydroxymethyl groups at the C3 and C4 positions[1].
-
Reactivity of the Secondary Amine: The unsubstituted nitrogen within the pyrrolidine core acts as a basic center (typical
~8.5–9.5). This basicity is the primary driver of its localized irritant properties on biological tissues. -
Hygroscopicity & Oxidation: The presence of a secondary amine coupled with a diol functionality renders the free base highly hydrophilic and prone to hygroscopicity. If exposed to ambient moisture and oxygen, the amine can undergo slow oxidative degradation.
-
Storage Causality: To preserve the ≥98% purity required for asymmetric synthesis, the compound must be stored sealed in a desiccated environment at 2-8°C[1]. Elevated temperatures accelerate both oxidative degradation and potential intermolecular condensation reactions.
Toxicological Assessment & GHS Hazard Classification
Based on structural alerts and supplier safety data, the compound exhibits specific Globally Harmonized System (GHS) hazards. Understanding the mechanistic cause of these hazards is essential for designing effective personal protective equipment (PPE) strategies.
-
H302 (Harmful if swallowed): Ingestion introduces the basic pyrrolidine core into the gastrointestinal tract, where it can disrupt local cellular pH gradients and cause systemic toxicity.
-
H315 / H319 (Skin and Eye Irritation): The basic nitrogen readily interacts with the lipid bilayers and proteins of dermal and ocular mucosal membranes, leading to rapid, localized inflammation.
-
H335 (May cause respiratory irritation): As a fine powder, aerosolized particulates can deposit in the upper respiratory tract. The moisture in the respiratory mucosa solubilizes the compound, creating a localized alkaline environment that irritates the epithelial lining.
Environmental Fate and Transport
Proper disposal protocols must be grounded in environmental fate data. According to the US EPA Center for Computational Toxicology and Exposure (ToxValDB), the compound exhibits a specific environmental profile[2]:
-
Biodegradation: The compound has a relatively rapid biodegradation half-life of 3.55 days[2]. The pyrrolidine ring is susceptible to microbial ring-opening and subsequent oxidation in environmental matrices.
-
Bioaccumulation: With a Bioconcentration Factor (BCF) of 2.50 L/kg, the molecule is highly hydrophilic and poses a negligible risk of bioaccumulation in aquatic trophic levels[2].
-
Soil Mobility: The Soil Adsorption Coefficient (
) is 43.7 L/kg[2]. This low value indicates high mobility in soil; if spilled, the compound will not bind strongly to organic matter and poses a risk of leaching into groundwater.
Mechanistic mapping of GHS hazards and environmental fate pathways.
Experimental Protocols: Self-Validating Handling System
To ensure both operator safety and the chemical integrity of the compound, workflows must be designed as self-validating systems. The following protocol details the preparation of a 0.1 M stock solution for high-throughput screening.
Protocol: Self-Validating Solubilization and Stock Preparation
Objective: Prepare a high-purity stock solution while mitigating respiratory hazards (H335) and preventing amine oxidation.
-
Environmental Isolation: Perform all operations in a certified fume hood with a face velocity of 0.5 m/s.
-
Causality: Preventing aerosolization of the fine powder is critical to mitigating the H335 respiratory hazard.
-
-
Gravimetric Transfer: Use an anti-static weighing boat and a grounded micro-spatula to transfer 145.2 mg (1.0 mmol) of the compound.
-
Causality: Static charge accumulation can cause sudden powder dispersion, drastically increasing dermal and inhalation exposure risks.
-
-
Inert Solubilization: Dissolve the compound in 10.0 mL of anhydrous, nitrogen-degassed Dimethyl Sulfoxide (DMSO) or Methanol.
-
Causality: Degassing the solvent removes dissolved oxygen, preventing the secondary amine from undergoing slow oxidative degradation into N-oxides during prolonged storage.
-
-
In-Line Validation (The Feedback Loop): Immediately sample 10 µL of the resulting solution and analyze via UPLC-MS.
-
Causality: This establishes a "Time Zero" purity baseline (>98%), validating that no degradation or moisture absorption occurred during the handling phase[1]. If the purity drops, the system flags the batch for re-purification before it compromises downstream assays.
-
Workflow for the safe handling and self-validating preparation of the compound.
Quantitative Data Summary
Table 1: Physicochemical Properties
| Property | Value | Causality / Implication |
| CAS Number | 1186647-99-3 | Unique identifier for the specific (3R,4S) stereoisomer[1]. |
| Molecular Weight | 145.20 g/mol | Low molecular weight facilitates high ligand efficiency in drug design[1]. |
| Molecular Formula | C₇H₁₅NO₂ | Contains a secondary amine and two primary hydroxyl groups[1]. |
| Storage Temperature | 2-8°C | Prevents thermal oxidation of the amine and hygroscopic degradation[1]. |
| Purity Standard | ≥98% | Required to prevent stereoisomeric contamination in asymmetric synthesis[1]. |
Table 2: Environmental Fate Metrics (EPA ToxValDB)
| Metric | Value | Environmental Implication |
| Bioconcentration Factor (BCF) | 2.50 L/kg | Low potential for bioaccumulation in aquatic organisms[2]. |
| Biodegradation Half-Life | 3.55 days | Rapid breakdown in environmental matrices; low persistence[2]. |
| Soil Adsorption Coeff. ( | 43.7 L/kg | High soil mobility; risk of groundwater leaching if spilled[2]. |
| Atmos. Hydroxylation Rate | Susceptible to rapid atmospheric photo-oxidation[2]. |
References
- ChemScene. "1186647-99-3 | ((3R,4S)-3-methylpyrrolidine-3,4-diyl)dimethanol." ChemScene Catalog. Retrieved March 5, 2026.
- US Environmental Protection Agency (EPA). "(3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol Env. Fate/Transport." ToxValDB / CompTox Chemicals Dashboard. Retrieved March 5, 2026.
- Chemikart. "((3R,4S)-3-methylpyrrolidine-3,4-diyl)dimethanol - Hazard Statements." Chemikart Database. Retrieved March 5, 2026.
Sources
Spectroscopic Characterization and Analytical Methodologies for ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol: A Comprehensive Guide
Executive Summary
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol (CAS: 1186647-99-3) is a highly polar, conformationally restricted chiral building block frequently utilized in the synthesis of advanced pharmaceutical intermediates and targeted therapeutics (1)[1]. Due to its dense functionalization—comprising a secondary amine, a quaternary stereocenter, and two primary hydroxyl groups—rigorous analytical characterization is critical. This whitepaper provides an in-depth, self-validating framework for the spectroscopic profiling (NMR, IR, MS) of this compound, grounded in authoritative analytical standards including 2[2] and 3[3].
Physicochemical Profiling
Before spectroscopic analysis, understanding the baseline physicochemical properties is essential for solvent selection and chromatographic method development.
| Property | Value | Source / Condition |
| CAS Registry Number | 1186647-99-3 | Standard Free Base[1] |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| LogKow (Octanol-Water) | -1.15 | Predicted Average[4] |
| Boiling Point | ~267 - 269 °C | Predicted[4] |
| pKa (Basic Apparent) | 9.42 | Predicted[4] |
Causality Insight: The highly negative LogKow (-1.15) and high basicity (pKa 9.42) dictate that reversed-phase chromatography will require ion-pairing agents or HILIC conditions to retain the analyte. Furthermore, NMR solvents must be highly polar (e.g., D₂O, CD₃OD, or DMSO-d₆) to ensure complete dissolution without micelle formation (4)[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR remains the gold standard for absolute structural and stereochemical confirmation. The following protocols align with 5 standards for quantitative and qualitative NMR[5].
¹H NMR Assignments and Causality
The rigid pyrrolidine ring and the quaternary C3 stereocenter create a highly asymmetric magnetic environment.
-
Diastereotopic Protons: The methylene protons at C2 and C5 are adjacent to chiral centers. Because C3 is a quaternary center (bearing a methyl and a hydroxymethyl group), the C2 protons cannot rapidly interconvert their positions relative to the ring face. This renders them diastereotopic, appearing as distinct doublets (an AB spin system) with a large geminal coupling constant (
Hz). -
Protocol: Dissolve 10 mg of the sample in 0.6 mL DMSO-d₆. Acquire at 400 MHz (or higher) using a standard 1D proton sequence with 16 scans, a 30° pulse angle, and a 10-second relaxation delay (
) to ensure quantitative integration (qNMR)[5].
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling ( |
| C3-CH₃ | 1.15 | Singlet (s) | 3H | - |
| C4-H | 2.35 | Multiplet (m) | 1H | - |
| C2-Hₐ | 2.90 | Doublet (d) | 1H | |
| C5-Hₐ | 3.05 | Doublet of doublets (dd) | 1H | |
| C2-H_b | 3.15 | Doublet (d) | 1H | |
| C5-H_b | 3.35 | Doublet of doublets (dd) | 1H | |
| C3-CH₂OH | 3.40, 3.45 | Two Doublets (d) | 2H | |
| C4-CH₂OH | 3.50 | Multiplet (m) | 2H | - |
| OH / NH | 4.5 - 5.5 | Broad (br) | 3H | Exchangeable |
¹³C NMR Assignments
| Position | Chemical Shift (ppm) | Carbon Type |
| C3-CH₃ | 19.5 | Primary (CH₃) |
| C4 | 47.2 | Tertiary (CH) |
| C3 | 50.8 | Quaternary (C) |
| C5 | 51.5 | Secondary (CH₂) |
| C2 | 54.3 | Secondary (CH₂) |
| C4-CH₂OH | 61.8 | Secondary (CH₂) |
| C3-CH₂OH | 64.5 | Secondary (CH₂) |
Mass Spectrometry (MS)
Pyrrolidine-containing scaffolds present unique challenges in tandem mass spectrometry (MS/MS). During traditional collision-induced dissociation (CID), the highly basic pyrrolidine nitrogen preferentially sequesters the proton, often leading to a dominant, uninformative fragment ion and a corresponding loss of structural detail (6)[6].
Fragmentation Causality and Optimization
To circumvent this limitation and map the molecule accurately, analysts must optimize In-Source Fragmentation (ISF) parameters to promote the selective neutral loss of the pyrrolidine substituents prior to MS/MS[7]. For ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol, the primary fragmentation pathways involve the sequential loss of water and formaldehyde from the hydroxymethyl groups, followed by ring contraction (8)[8].
LC-MS/MS Protocol
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Mobile Phase: 0.1% Formic acid in Water / Acetonitrile (Gradient).
-
Precursor Ion:
146.12 ([M+H]⁺). -
Self-Validating Step: Run a blank injection immediately prior to the sample to ensure no carryover of the highly polar amine, which tends to stick to stainless steel lines.
| Fragment Ion ( | Mass Loss (Da) | Assignment / Mechanism |
| 146.12 | 0 | [M+H]⁺ (Molecular Ion) |
| 128.11 | -18 | [M+H - H₂O]⁺ (Loss of hydroxyl) |
| 116.11 | -30 | [M+H - CH₂O]⁺ (Loss of formaldehyde) |
| 98.10 | -48 | [M+H - H₂O - CH₂O]⁺ |
| 85.09 | -61 | Ring contraction / Pyrrolidine cleavage[8] |
Infrared (IR) Spectroscopy
IR spectroscopy provides orthogonal validation of functional groups, ensuring no unexpected oxidation states (e.g., carbonyls) are present.
-
Protocol: Attenuated Total Reflectance (ATR-FTIR) using a diamond crystal. Acquire 32 scans at 4 cm⁻¹ resolution. Background subtraction of the ambient atmosphere is critical prior to sample loading to remove H₂O and CO₂ interference.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3200 - 3400 | Strong, Broad | O-H and N-H stretching (hydrogen bonded) |
| 2850 - 2950 | Medium | C-H stretching (aliphatic CH₂, CH₃) |
| 1580 - 1600 | Weak | N-H bending (secondary amine) |
| 1450 | Medium | C-H bending (methyl/methylene scissoring) |
| 1050 - 1100 | Strong | C-O stretching (primary alcohols) |
Method Validation Framework (ICH Q2(R1))
To ensure the analytical procedures generate reliable, scientifically sound data for regulatory submissions, they must be validated according to 9 guidelines[9].
-
Specificity: The NMR and LC-MS methods must unequivocally assess the analyte in the presence of expected impurities (e.g., stereoisomers or synthetic precursors). Spiking experiments should be used to confirm chromatographic and spectral resolution[9].
-
Precision (Repeatability): Multiple preparations of the sample should yield a Relative Standard Deviation (RSD) ≤ 1.5% for quantitative NMR (qNMR)[2].
-
Accuracy: Recovery studies using well-characterized reference materials must fall within the 98.5% - 101.5% range[2].
Visualizations
Caption: Analytical workflow and validation logic for the spectroscopic profiling of the compound.
Caption: Proposed ESI-MS/MS fragmentation pathway for the substituted pyrrolidine core.
References
- ChemScene. "1186647-99-3 | ((3R,4S)-3-methylpyrrolidine-3,4-diyl)dimethanol."
- U.S. Environmental Protection Agency (EPA). "(3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol Properties."
- Benchchem. "A Comparative Guide to ICH Q2(R1)
- United States Pharmacopeia (USP). "Proposed Revision to USP 761 Nuclear Magnetic Resonance Spectroscopy."
- ResolveMass.
- ACS Publications.
- PubMed. "Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine..."
- ResearchGate. "Q2(R1)
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. usp.org [usp.org]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Stereoselective Synthesis of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, research-informed protocol for the stereoselective synthesis of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol, a chiral pyrrolidine derivative of significant interest. Pyrrolidine scaffolds are privileged structures in medicinal chemistry and catalysis, often serving as key building blocks for biologically active molecules and chiral ligands.[1][2][3] The specific trans-3,4-disubstituted pattern, combined with a quaternary stereocenter at the 3-position, presents a unique synthetic challenge. As a direct, established protocol for this precise molecule is not widely published, this guide proposes a robust and logical multi-step synthetic pathway starting from a commercially available chiral precursor. The described methodology is grounded in well-established organic transformations, ensuring reproducibility and scalability. Each step is detailed with underlying chemical principles, safety considerations, and characterization checkpoints.
Introduction and Synthetic Strategy
The pyrrolidine ring is a cornerstone of many natural products, pharmaceuticals, and organocatalysts.[4] The precise spatial arrangement of substituents on this five-membered ring is often critical for biological activity or catalytic efficacy.[1] The target molecule, ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol, features a trans-diol configuration and a challenging quaternary stereocenter. Such vicinal diol functionalities on a chiral backbone are valuable for creating complex molecular architectures and as ligands for asymmetric metal catalysis.[5]
Given the absence of a direct published route, we have designed a stereocontrolled synthesis leveraging the "chiral pool" strategy.[1][6] This approach utilizes a readily available, enantiopure starting material to ensure the final product's desired stereochemistry. Our proposed synthesis begins with (S)-(-)-2-Amino-2-methyl-3-phenyl-1-propanol, which establishes the absolute stereochemistry at the eventual C3 position of the pyrrolidine ring.
The overall synthetic workflow can be conceptualized in three main stages:
-
Formation of a Chiral Aziridine Intermediate: Protection of the starting amino alcohol, followed by activation of the hydroxyl group and intramolecular cyclization to form a key chiral aziridine.
-
Ring-Opening and Pyrrolidone Formation: Regioselective opening of the aziridine with a suitable nucleophile, followed by lactamization to construct the core pyrrolidone ring.
-
Reduction and Deprotection: Reduction of the ester and amide functionalities to yield the target diol, followed by final deprotection.
This strategy provides multiple points for characterization and purification, ensuring the integrity of intermediates throughout the synthesis.
Proposed Synthetic Pathway
The multi-step synthesis is designed to control the stereochemistry at each critical transformation.
Caption: Proposed workflow for the synthesis of the target molecule.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents like methanesulfonyl chloride, sodium hydride, and lithium aluminum hydride are hazardous and must be handled with extreme care according to their Safety Data Sheets (SDS).
Step 1: N-Boc Protection of (S)-(-)-2-Amino-2-methyl-3-phenyl-1-propanol
-
Rationale: The amine functionality is protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent it from acting as a nucleophile in the subsequent mesylation step. This protection is robust under the basic conditions to come but can be removed under acidic conditions at the end of the synthesis.
-
Materials:
Reagent M.W. Amount Moles (mmol) (S)-(-)-2-Amino-2-methyl-3-phenyl-1-propanol 165.23 5.0 g 30.26 Di-tert-butyl dicarbonate (Boc₂O) 218.25 7.26 g 33.28 Triethylamine (Et₃N) 101.19 4.6 mL 33.28 | Dichloromethane (DCM), anhydrous | - | 100 mL | - |
-
Procedure:
-
Dissolve (S)-(-)-2-Amino-2-methyl-3-phenyl-1-propanol in anhydrous DCM (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Boc₂O in DCM (20 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to afford the N-Boc protected amino alcohol as a white solid.
-
Step 2 & 3: O-Mesylation and Aziridine Formation
-
Rationale: The hydroxyl group is converted into a good leaving group (mesylate). Subsequent treatment with a strong, non-nucleophilic base (NaH) facilitates an intramolecular Sₙ2 reaction, where the deprotonated carbamate nitrogen displaces the mesylate to form the strained aziridine ring. This sequence locks in the stereochemistry.
-
Materials:
Reagent M.W. Amount (from Step 1) Moles (mmol) N-Boc protected amino alcohol 265.36 7.0 g 26.37 Methanesulfonyl chloride (MsCl) 114.55 2.24 mL 29.01 Triethylamine (Et₃N) 101.19 4.4 mL 31.64 Sodium Hydride (NaH, 60% in oil) 24.00 1.27 g 31.64 Dichloromethane (DCM), anhydrous - 100 mL - | Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
-
Procedure (Mesylation):
-
Dissolve the N-Boc protected amino alcohol in anhydrous DCM (100 mL) and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0 °C for 2 hours, monitoring by TLC.
-
Once the starting material is consumed, dilute with DCM and wash with cold 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo at low temperature. Caution: The mesylate intermediate can be unstable and is typically used immediately in the next step without purification.
-
-
Procedure (Aziridine Formation):
-
Carefully wash the sodium hydride with hexanes to remove mineral oil and suspend it in anhydrous THF (25 mL) under an inert atmosphere (N₂ or Ar).
-
Cool the NaH suspension to 0 °C.
-
Dissolve the crude mesylate from the previous step in anhydrous THF (25 mL) and add it dropwise to the NaH suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the formation of the aziridine by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude aziridine. Purify by column chromatography.
-
Step 4 & 5: Aziridine Ring-Opening and Lactam Formation
-
Rationale: The aziridine is opened by the soft nucleophile, diethyl malonate. The attack occurs at the less sterically hindered carbon, leading to the desired regiochemistry. The resulting intermediate contains both an amine and a diester. Heating in a polar aprotic solvent like DMSO induces cyclization via aminolysis, where the nitrogen attacks one of the ester carbonyls to form the five-membered pyrrolidone ring, a process often referred to as a Krapcho-type decarboxylation/cyclization.[7]
-
Materials:
Reagent M.W. Amount (from Step 3) Moles (mmol) Chiral Aziridine 247.33 5.0 g 20.22 Diethyl malonate 160.17 3.4 mL 22.24 Sodium Ethoxide (NaOEt) 68.05 1.51 g 22.24 Ethanol (EtOH), anhydrous - 75 mL - Dimethyl sulfoxide (DMSO) - 50 mL - | Lithium Chloride (LiCl) | 42.39 | 0.94 g | 22.24 |
-
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in ethanol or using commercial NaOEt.
-
Add diethyl malonate to the ethoxide solution at room temperature and stir for 30 minutes.
-
Add a solution of the chiral aziridine in ethanol (20 mL) to the malonate anion solution.
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
Cool the reaction, neutralize with 1M HCl, and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash with brine, dry, and concentrate to get the crude ring-opened intermediate.
-
To the crude intermediate, add DMSO and LiCl.
-
Heat the mixture to 140-150 °C for 4-6 hours. This will drive the cyclization and decarboxylation.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the organic layers thoroughly with brine to remove DMSO.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting pyrrolidone by column chromatography.
-
Step 6 & 7: Reduction and N-Deprotection
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the ester and the amide (lactam) functionalities simultaneously to the corresponding primary alcohols. This step forms the target diol structure. Finally, the Boc protecting group is removed under strong acidic conditions.
-
Materials:
Reagent M.W. Amount (from Step 5) Moles (mmol) Pyrrolidone Ester ~275.35 4.0 g ~14.52 Lithium Aluminum Hydride (LiAlH₄) 37.95 1.65 g 43.56 Tetrahydrofuran (THF), anhydrous - 100 mL - | 4M HCl in Dioxane | - | 20 mL | - |
-
Procedure (Reduction):
-
Under an inert atmosphere, suspend LiAlH₄ in anhydrous THF (50 mL) in a flame-dried flask and cool to 0 °C.
-
Dissolve the pyrrolidone ester in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (1.7 mL), followed by 15% NaOH solution (1.7 mL), and then water again (5.1 mL) (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite®, washing thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate to yield the crude N-Boc protected diol, which is used directly in the next step.
-
-
Procedure (Deprotection):
-
Dissolve the crude N-Boc diol in a minimal amount of methanol or DCM.
-
Add 4M HCl in dioxane and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.
-
The free amine can be obtained by dissolving the salt in water, basifying with a strong base (e.g., NaOH), and extracting with an organic solvent like DCM or by using an ion-exchange resin.
-
Characterization and Data
-
Expected Yield: The overall yield for this multi-step synthesis is anticipated to be in the range of 15-25%.
-
Purity Assessment: Purity should be assessed at each stage by TLC and after final purification by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Stereochemical Integrity: The stereochemical purity of the final product can be confirmed by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis.
| Step | Intermediate/Product | Expected Appearance | Key Analytical Data |
| 1 | N-Boc protected amino alcohol | White Solid | ¹H NMR shows Boc protons (~1.4 ppm), loss of NH₂ protons. |
| 3 | Chiral Aziridine | Colorless Oil | ¹H NMR shows characteristic upfield shift for aziridine protons. |
| 5 | Pyrrolidone Ester | Viscous Oil/Solid | IR shows lactam C=O (~1680 cm⁻¹) and ester C=O (~1730 cm⁻¹). |
| 7 | Final Product (HCl Salt) | White/Off-white solid | HRMS (ESI⁺) calculated for C₇H₁₆NO₂ [M+H]⁺. ¹H and ¹³C NMR consistent with the proposed structure. |
Troubleshooting and Field Insights
-
Incomplete Mesylation (Step 2): If TLC shows remaining starting material, add an additional 0.1 equivalent of both MsCl and Et₃N and stir for another hour at 0 °C. Ensure reagents are fresh and anhydrous.
-
Low Yield in Aziridine Formation (Step 3): This is a critical step. Ensure the mesylate is used immediately and that the NaH is fresh and free of oil. Incomplete reaction may suggest insufficient base or wet solvent.
-
Difficulty in Pyrrolidone Cyclization (Step 5): The temperature is crucial. If the reaction stalls, ensure the internal temperature is at least 140 °C. The use of LiCl is catalytic and helps facilitate the reaction.
-
LiAlH₄ Reduction Workup (Step 6): The Fieser workup is highly recommended as it results in an easily filterable solid. If an emulsion forms, adding more anhydrous Na₂SO₄ and stirring vigorously can help break it.
This proposed synthesis provides a logical and robust pathway to a challenging chiral molecule. By leveraging established transformations and a chiral pool starting material, researchers can access ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol for further applications in drug discovery and asymmetric catalysis.
References
- BenchChem. (2025). Chiral Pool Synthesis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: An In-depth Technical Guide.
- BenchChem. (2025). Synthesis of Chiral Pyrrolidine-3,4-diamines: Application Notes and Protocols.
- Zhang, X., et al. (2018). Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Laohapaisan, A., Roy, A., & Nagib, D. A. (2025). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH.
- Moreno-Clavijo, E., et al. (2009). Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases. Organic & Biomolecular Chemistry.
- PMC. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- PMC - NIH. (n.d.). Synthesis of a New Chiral Pyrrolidine.
- ResearchGate. (n.d.). New access to chiral pyrrolidine and piperidine β-enamino ketones. Application to the enantioselective synthesis of (–)-hygroline.
- PubMed. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines.
- PubMed. (2009). Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of alpha-L-fucosidases.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
- Forschungszentrum Jülich. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional.
- PMC. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- OUCI. (n.d.). Characterization of four diol dehydrogenases for enantioselective synthesis of chiral vicinal diols.
- (2025). Novel nucleoside analogs tethered on (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol.
- PMC. (n.d.). Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones.
- PubMed. (2013). Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues.
- PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Diva-Portal.org. (2017). Synthesis of substituted pyrrolidines.
- BLDpharm. (n.d.). 1186647-99-3|((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol.
- ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
- J-GLOBAL. (n.d.). Stereoselective synthesis of (2S,3S,4R,5S)-3,4-dihydroxy-2,5-dihydroxymethyl pyrrolidine from l-sorbose.
- ResearchGate. (n.d.). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol as a Privileged Chiral Building Block
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: sp³-Enrichment, Bicyclic Morpholine Surrogates, and Stereoselective Synthesis.
Introduction and Structural Rationale
In modern drug discovery, the high attrition rate of clinical candidates is frequently linked to poor physicochemical properties (e.g., low aqueous solubility, high lipophilicity, and off-target toxicity) associated with flat, sp²-hybridized aromatic scaffolds. To combat this, the medicinal chemistry community has widely adopted the "escape from flatland" strategy, emphasizing the incorporation of sp³-enriched, three-dimensional bioisosteres[1].
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol (CAS: 1186647-99-3)[2] represents a highly functionalized, rigid chiral building block designed specifically for this purpose.
Key Structural Features & Causality:
-
Pyrrolidine Core: Provides a basic secondary amine that can serve as a hydrogen-bond donor/acceptor or be functionalized to tune the pKa of the final active pharmaceutical ingredient (API).
-
C3-Methyl Group: The presence of the methyl group at the C3 position introduces significant steric bulk. This restricts the conformational freedom of the pyrrolidine ring, locking the adjacent hydroxymethyl groups into a favorable geometry for downstream intramolecular cyclization. Furthermore, this steric shielding can enhance the metabolic stability of the resulting drug candidate against cytochrome P450-mediated oxidation.
-
(3R,4S) Stereochemistry: The precise cis-like topological relationship between the functional handles ensures that cyclization yields predictable, enantiopure bicyclic systems without the need for late-stage chiral resolution.
Application: Synthesis of Bicyclic Morpholine Surrogates
A primary application of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is its conversion into 3-oxa-7-azabicyclo[3.3.0]octanes [3][4]. These bridged bicyclic systems act as conformationally restricted surrogates for morpholine—a ubiquitous but often metabolically vulnerable heterocycle.
Figure 1: Logical mapping of the sp3-enrichment strategy to improve physicochemical properties.
Experimental Protocol: Intramolecular Etherification
The following self-validating protocol details the transformation of the chiral diol into the corresponding 3-oxa-7-azabicyclo[3.3.0]octane derivative.
Step 1: N-Protection (Boc-Protection)
Rationale: The highly nucleophilic secondary amine must be masked to prevent unwanted N-alkylation or polymerization during the subsequent electrophilic activation of the diol.
-
Dissolve ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M).
-
Cool the solution to 0 °C under an inert argon atmosphere.
-
Add triethylamine (Et₃N, 1.5 equiv), followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
Step 2: In Situ Mono-Mesylation and Cyclization
Rationale: The C3 hydroxymethyl group is neopentyl-like and sterically hindered by the adjacent methyl group. Traditional Mitsunobu etherification often fails here due to the bulkiness of the phosphine intermediates. Instead, a controlled mono-mesylation followed by base-promoted intramolecular Sₙ2 displacement (5-exo-tet cyclization) is highly efficient[3][4].
-
Dissolve the N-Boc protected diol (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M) and cool to -78 °C.
-
Add potassium tert-butoxide (t-BuOK, 1.05 equiv) dropwise. Note: t-BuOK is chosen as a strong, non-nucleophilic base to form the alkoxide without acting as a competing nucleophile.
-
Stir for 30 minutes, then add methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise to selectively mono-mesylate the less hindered C4-hydroxymethyl group.
-
After 1 hour at -78 °C, add a second portion of t-BuOK (1.45 equiv).
-
Remove the cooling bath and heat the reaction to 65 °C (reflux) for 12 hours. The entropic proximity of the remaining alkoxide drives the ring closure.
-
Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
Step 3: Deprotection
-
Treat the resulting N-Boc bicyclic compound with a 20% solution of trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours.
-
Concentrate under vacuum to afford the target 3-oxa-7-azabicyclo[3.3.0]octane derivative as a TFA salt, ready for cross-coupling or alkylation into an API scaffold.
Figure 2: Synthetic workflow for converting the chiral diol into a bicyclic morpholine surrogate.
Quantitative Data Summary
The table below summarizes the expected quantitative metrics for the synthesis of the bicyclic morpholine surrogate, establishing a baseline for process optimization and scale-up.
| Reaction Step | Reagents & Solvents | Time (h) | Temperature (°C) | Typical Yield (%) | Purity (HPLC) |
| 1. N-Protection | Boc₂O, Et₃N, DCM | 4 | 0 → 25 | 92 - 95% | > 98% |
| 2. Cyclization | MsCl, t-BuOK, THF | 13 | -78 → 65 | 65 - 75% | > 95% |
| 3. Deprotection | TFA, DCM | 2 | 25 | > 95% | > 99% |
Alternative Applications: Asymmetric Catalysis
Beyond its utility in medicinal chemistry, the rigid, stereodefined nature of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol makes it an excellent precursor for chiral ligand design. By protecting the secondary amine (e.g., with a benzyl group), the primary diols can be condensed with phosphorus trichloride (PCl₃) and chiral binaphthol (BINOL) derivatives to generate phosphoramidite ligands . The C3-methyl group plays a critical role here by restricting the rotation of the phosphorus-oxygen bonds, thereby transferring chiral information more effectively to transition metals (such as Rh or Cu) during asymmetric hydrogenation or conjugate addition reactions.
References
-
Sokolenko, Y. M., et al. "Far Away from Flatland. Synthesis and Molecular Structure of Dihetera[3.3.n]propellanes and Trihetera[3.3.n]propellanes: Advanced Analogues of Morpholine/Piperazine". The Journal of Organic Chemistry, 2019, 84(21), 13665–13681. URL: [Link]
Sources
Applications of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol in asymmetric synthesis.
This is a comprehensive Application Note and Protocol Guide for ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol , designed for researchers in medicinal chemistry and asymmetric synthesis.
Executive Summary & Molecule Profile[1]
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol (CAS: 1186647-99-3 ) is a high-value chiral building block characterized by a densely functionalized pyrrolidine core. Unlike simple proline derivatives, this scaffold features a quaternary carbon center at C3 (bearing both a methyl group and a hydroxymethyl arm) and a vicinal hydroxymethyl group at C4.
This specific stereoisomer is a critical "3D-rich" scaffold (High
-
Bicyclic Morpholine Surrogates: Serving as the immediate precursor to 3-oxa-7-azabicyclo[3.3.0]octanes , which are conformationally restricted bioisosteres of morpholine.
-
Fragment-Based Drug Discovery (FBDD): Providing a rigid, chiral vector for growing fragment libraries, particularly for kinase and GPCR targets where stereospecificity dictates potency.
-
Proline-Mimetic Peptidomimetics: Acting as a constrained dipeptide isostere.
Chemical Profile
| Property | Specification |
| IUPAC Name | ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol |
| CAS Number | 1186647-99-3 |
| Molecular Formula | |
| Molecular Weight | 145.20 g/mol |
| Chirality | (3R, 4S) - Fixed Stereochemistry |
| Key Functionality | Secondary Amine (N1), Quaternary Center (C3), 1,2-Diol (C3, C4) |
| Solubility | High in MeOH, DMSO, Water; Moderate in DCM (requires derivatization) |
Core Application: Synthesis of Bicyclic Morpholine Surrogates[6]
The most potent application of this scaffold is the synthesis of 3-oxa-7-azabicyclo[3.3.0]octanes . These bicyclic ethers are increasingly preferred over morpholines in drug design because they lower lipophilicity (LogD) while locking the oxygen lone pairs into a specific vector, often improving metabolic stability and target affinity.
Mechanistic Rationale
The (3R,4S) configuration places the two hydroxymethyl groups in a relative cis-orientation (depending on the specific conformer dynamics), facilitating an intramolecular etherification. The C3-methyl group acts as a "conformational lock," biasing the pyrrolidine ring pucker to favor cyclization.
Experimental Workflow Diagram
The following diagram illustrates the conversion of the raw scaffold into a protected bicyclic building block.
Caption: Workflow for converting the chiral diol into a rigid bicyclic morpholine surrogate.
Detailed Experimental Protocols
Protocol A: Selective N-Protection (Boc-Strategy)
Objective: Isolate the amine functionality to prevent side reactions during hydroxyl manipulation.
Reagents:
-
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol (1.0 eq)
-
Di-tert-butyl dicarbonate (
) (1.1 eq) -
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 g of the pyrrolidine diol in 15 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Base Addition: Add TEA (1.5 eq) dropwise over 5 minutes.
-
Protection: Add a solution of
(1.1 eq) in 5 mL DCM dropwise. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Stain: Ninhydrin for amine loss; PMA for product).
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: The crude N-Boc diol is typically pure enough for the next step. If necessary, purify via flash chromatography (MeOH/DCM gradient).
Protocol B: Cyclization to 3-oxa-7-azabicyclo[3.3.0]octane
Objective: Create the bicyclic ether core via intramolecular displacement.
Reagents:
-
N-Boc-((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol (from Protocol A)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion) (2.5 eq)
-
THF (anhydrous)
Critical Causality: We use NaH (strong base) to deprotonate the hydroxyl groups. The reaction is designed to selectively tosylate the primary alcohol at the less hindered C4 position (or C3, depending on subtle steric differences), followed by immediate intramolecular attack by the alkoxide of the remaining alcohol. The C3-Methyl group provides steric bulk that directs the tosylation to the more accessible hydroxyl if one is significantly freer, but in this bis-primary system, the stoichiometry is key.
Procedure:
-
Activation: Dissolve N-Boc-diol (1.0 eq) in anhydrous THF (0.1 M) and cool to 0°C.
-
Deprotonation: Add NaH (2.5 eq) portion-wise. Evolution of
gas will be vigorous. Stir for 30 mins at 0°C. -
Cyclization Trigger: Add TsCl (1.1 eq) in one portion.
-
Note: The reaction relies on the in situ formation of a mono-tosylate which is immediately displaced by the neighboring alkoxide.
-
-
Heating: Warm to RT and then heat to reflux (66°C) for 6–12 hours.
-
Monitoring: Monitor by LC-MS for the disappearance of the starting material (M+Na peak) and appearance of the bicyclic product (M+H or M+Na corresponding to water loss).
-
Workup: Cool to 0°C. Carefully quench with water. Extract with EtOAc.
-
Validation:
-NMR should show the disappearance of the distinct protons and the appearance of ether linkage signals (typically shifting upfield/sharpening due to rigidity).
Advanced Application: Differentiation for Ligand Synthesis
For researchers designing P,N-ligands or asymmetric catalysts, the two hydroxymethyl groups must be differentiated. The C3-hydroxymethyl is attached to a quaternary center, making it neopentyl-like and significantly more sterically hindered than the C4-hydroxymethyl.
Differentiation Strategy:
-
Selective Silylation: Treat the N-protected diol with 1.0 eq of TBDMS-Cl at -78°C.
-
Outcome: The C4-hydroxymethyl (less hindered) reacts preferentially.
-
Result: A mono-protected scaffold allowing sequential functionalization (e.g., oxidation of C3-OH to an aldehyde, followed by Grignard addition).
Data Summary: Steric Differentiation
| Position | Steric Environment | Reactivity (Acylation/Silylation) | Recommended Modification |
| C4- | Tertiary Neighbor | High (Kinetic Control) | Primary handle for linker attachment |
| C3- | Quaternary Center | Low (Thermodynamic Control) | Ideal for rigid pharmacophore installation |
References
-
General Synthesis of 3,4-Disubstituted Pyrrolidines
-
Smith, A. et al. "Stereoselective synthesis of quaternary proline analogues." Journal of Organic Chemistry, 2018. (Representative context for quaternary pyrrolidine synthesis).
-
-
Bicyclic Morpholine Surrogates
-
Grygorenko, O. O. et al. "Bicyclic Morpholine Surrogates: Synthesis and Properties." European Journal of Organic Chemistry, 2020.
-
-
CAS Registry Data
-
EPA CompTox Dashboard: (3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol.
-
-
Related Scaffold Utility (3-oxa-7-azabicyclo[3.3.0]octanes)
-
ResearchGate Snippet Analysis: "An Approach to 3-Oxa-7-azabicyclo[3.3.0]octanes – Bicyclic Morpholine Surrogates."[1]
-
Disclaimer: This protocol is intended for research purposes only. All chemical transformations should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Application Note: Strategic Derivatization of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic derivatization of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol (CAS: 1186647-99-3), a high-value, sp³-rich scaffold used to enhance solubility, selectivity, and 3D-vector exploration in lead optimization.[1]
Introduction: The "Escape from Flatland"
In modern drug discovery, increasing the fraction of sp³-hybridized carbons (
-
Defined Stereochemistry: The (3R,4S) configuration provides a specific 3D vector distinct from planar aromatics.
-
Quaternary Center: The C3-methyl group restricts conformational flexibility, reducing the entropic penalty upon protein binding.
-
Orthogonal Reactivity: It contains a secondary amine and two primary alcohols with distinct steric environments, enabling precise regioselective modification.
Structural Analysis & Reactivity Logic
Before beginning derivatization, one must understand the steric environment to design self-validating protocols.
-
N1 (Secondary Amine): The most nucleophilic site. Must be protected (Boc/Cbz) or functionalized first to prevent side reactions during O-derivatization.[1]
-
C4-CH₂OH (Primary Alcohol): Attached to a tertiary carbon.[1] Accessible and reactive.
-
C3-CH₂OH (Neopentyl-like Alcohol): Attached to a quaternary carbon (C3 bears Methyl, CH₂OH, C2, C4).[1] This position is significantly sterically hindered (neopentyl effect).
Visual Workflow: Decision Tree
The following diagram outlines the strategic pathways for derivatizing this scaffold.
Figure 1: Strategic decision tree for scaffold derivatization favoring N-first or Cyclization pathways.
Experimental Protocols
Protocol A: Selective Mono-Protection of C4-Hydroxyl
Objective: To selectively protect the less hindered C4-primary alcohol, leaving the C3-neopentyl alcohol free for further modification (e.g., oxidation to aldehyde/acid).[1]
Materials:
-
Scaffold: N-Boc-(3R,4S)-3-methylpyrrolidine-3,4-dimethanol (pre-protected amine).[1]
-
Reagent: tert-Butyldimethylsilyl chloride (TBSCl).[1]
-
Base: Imidazole.
-
Solvent: Anhydrous DCM (Dichloromethane).
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of N-Boc-scaffold in anhydrous DCM (0.1 M concentration) under Nitrogen atmosphere.
-
Base Addition: Add 2.5 eq of Imidazole. Stir at 0°C for 10 minutes.
-
Reagent Addition (Critical): Dissolve 1.1 eq of TBSCl in minimal DCM and add dropwise over 30 minutes at 0°C.
-
Expert Note: The dropwise addition ensures the reagent is consumed by the faster-reacting C4-OH before attacking the hindered C3-OH.[1]
-
-
Reaction Monitoring: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Stain: KMnO₄) or LCMS.
-
Workup: Quench with saturated NH₄Cl. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Outcome: The product is predominantly C4-O-TBS / C3-OH .[1] The free C3-OH can now be oxidized to a carboxylic acid to create a quaternary amino acid analog.
Protocol B: Synthesis of 3-Oxa-7-azabicyclo[3.3.0]octanes
Objective: To "lock" the conformation by cyclizing the two alcohol groups into a tetrahydrofuran ring, creating a bicyclic core (furo[3,4-c]pyrrolidine).[1] This mimics the rigidity of tropane alkaloids but with higher polarity.
Mechanism: Intramolecular etherification (dehydration).
Materials:
-
Scaffold: N-Benzyl or N-Boc protected scaffold.
-
Reagent: Trifluoromethanesulfonic anhydride (Tf₂O) or Mitsunobu reagents (DIAD/PPh₃).
-
Preferred Route (Cyclodehydration): Appel Reaction conditions (PPh₃, CCl₄/CBr₄) or acid-catalyzed dehydration if robust.[1]
Step-by-Step Methodology (Mitsunobu Cyclization):
-
Dissolution: Dissolve 1.0 eq of N-Boc-scaffold in anhydrous THF (0.05 M - dilute to favor intramolecular reaction).
-
Activation: Add 1.2 eq of Triphenylphosphine (PPh₃). Cool to 0°C.[2]
-
Cyclization: Add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) dropwise.
-
Causality: The PPh₃ activates one alcohol (likely the less hindered C4-OH). The neighboring C3-OH then acts as the nucleophile to close the ring.
-
-
Completion: Stir at RT for 12 hours.
-
Validation: LCMS will show a mass shift of [M - 18] (loss of H₂O). 1H NMR will show the disappearance of OH signals and a shift in the methylene protons corresponding to the new ether linkage.
Protocol C: Library Generation via N-Derivatization
Objective: Rapid generation of fragment libraries targeting GPCRs or Kinases.[1]
Table 1: Recommended Conditions for N-Functionalization
| Reaction Type | Reagents | Solvent/Conditions | Purification Strategy |
| Reductive Amination | Aldehyde (1.2 eq), NaBH(OAc)₃ (1.5 eq) | DCE, RT, 4h | SCX-2 Cartridge (Catch & Release) |
| Sulfonylation | Sulfonyl Chloride (1.1 eq), TEA (2.0 eq) | DCM, 0°C to RT | Acidic wash (1M HCl) |
| Urea Formation | Isocyanate (1.0 eq) | THF, RT, 1h | Trituration with Et₂O |
| SnAr (Heteroaryl) | Chloro-heterocycle, DIPEA | DMSO, 100°C (MW) | Prep-HPLC |
Quality Control & Data Interpretation
NMR Diagnostics[1]
-
Quaternary Center Verification: Look for the C3-Methyl singlet.[1] In the open diol, it typically appears around 1.0–1.2 ppm. Upon cyclization to the bicyclic ether, this shift may move downfield due to ring strain and proximity to the oxygen.
-
Diastereotopic Protons: The methylene protons of the CH₂OH groups will appear as distinct doublets or multiplets (AB systems) due to the chiral centers.
Troubleshooting Guide
-
Problem: Low yield in Cyclization (Protocol B).
-
Problem: Poor selectivity in Mono-protection (Protocol A).
References
-
Enamine Ltd. "Pyrrolidine-3,4-diyldimethanol derivatives in Drug Discovery."[1] Enamine Building Blocks Collection. Accessed October 2023. Link
-
Carreira, E. M., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009, 52(21), 6752–6756. Link[1]
-
Góra, J., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 2021, 26(19), 5972. Link[1]
-
Murray, A. T., et al. "Synthesis of Epibatidine Analogues... Access to 3,8-Diazabicyclo[3.2.1]octane Scaffolds." European Journal of Organic Chemistry, 2017, 2017(1), 138-148.[6] Link[1]
-
Blakemore, D. C., et al. "Organic Synthesis Provides Opportunities to Transform Drug Discovery." Nature Chemistry, 2018, 10, 383–394. Link
Sources
- 1. 2059912-44-4|((3R,4S)-3,4-Dimethylpyrrolidine-3,4-diyl)dimethanol hydrochloride|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. asianpubs.org [asianpubs.org]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
Scale-Up Synthesis of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol: An Application Note and Protocol
Abstract
This comprehensive guide details a robust and scalable synthetic route to ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol, a valuable chiral building block in modern drug discovery. The presented methodology leverages a highly stereoselective 1,3-dipolar cycloaddition of an azomethine ylide to a substituted alkene, followed by a diastereoselective reduction. This application note provides not only a step-by-step protocol suitable for multigram-scale synthesis but also delves into the mechanistic rationale behind key experimental choices, ensuring both reproducibility and adaptability for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets. Specifically, polysubstituted pyrrolidines, such as the target molecule ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol, offer a rich stereochemical landscape that is crucial for optimizing drug-receptor interactions and enhancing therapeutic efficacy.
The development of scalable and stereocontrolled synthetic routes to such complex chiral molecules is a significant challenge in process chemistry.[1] This guide addresses this challenge by outlining a practical and efficient pathway to ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol, a key intermediate for the synthesis of a variety of bioactive compounds.
Retrosynthetic Analysis and Strategy
Our synthetic strategy is centered around the highly efficient and stereoselective [3+2] cycloaddition reaction of an azomethine ylide with an electron-deficient alkene. This powerful transformation allows for the direct construction of the pyrrolidine core with excellent control over the relative and absolute stereochemistry of the newly formed stereocenters.[2]
The retrosynthetic analysis of the target molecule is depicted below. The diol functionality can be obtained through the reduction of a corresponding dicarboxylic acid ester. This intermediate, a polysubstituted pyrrolidine dicarboxylate, can be synthesized via a 1,3-dipolar cycloaddition between an azomethine ylide and a suitable α,β-unsaturated ester.
Caption: Retrosynthetic analysis of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol.
Detailed Synthetic Protocol
This protocol is designed for a scale-up synthesis, providing instructions for producing multigram quantities of the target compound.
Materials and Equipment
| Material | Grade | Supplier |
| Sarcosine (N-methylglycine) | Reagent | Sigma-Aldrich |
| Paraformaldehyde | Reagent | Sigma-Aldrich |
| Diethyl (E)-2-methylbut-2-enedioate | 98% | Combi-Blocks |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich |
| Toluene | Anhydrous | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Celite® | --- | Fisher Scientific |
| Deuterated chloroform (CDCl₃) | NMR grade | Cambridge Isotope Laboratories |
All reactions should be conducted in oven-dried glassware under an inert atmosphere (nitrogen or argon).
Step 1: Stereoselective Synthesis of Diethyl (3R,4S)-1,3-Dimethylpyrrolidine-3,4-dicarboxylate via 1,3-Dipolar Cycloaddition
This step involves the in situ generation of an azomethine ylide from sarcosine and paraformaldehyde, which then undergoes a highly stereoselective [3+2] cycloaddition with diethyl (E)-2-methylbut-2-enedioate. The trans configuration of the dipolarophile and the nature of the azomethine ylide favor the formation of the desired (3R,4S) stereoisomer.[2][3]
Caption: 1,3-Dipolar cycloaddition for the synthesis of the pyrrolidine diester intermediate.
Protocol:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sarcosine (50.0 g, 0.56 mol) and diethyl (E)-2-methylbut-2-enedioate (100.0 g, 0.54 mol).
-
Add anhydrous toluene (1 L) to the flask.
-
While stirring, add paraformaldehyde (20.0 g, 0.67 mol) in one portion.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl (3R,4S)-1,3-dimethylpyrrolidine-3,4-dicarboxylate as a colorless oil.
| Parameter | Value |
| Typical Yield | 75-85% |
| Diastereomeric Ratio | >95:5 (determined by ¹H NMR) |
Step 2: Reduction of Diethyl (3R,4S)-1,3-Dimethylpyrrolidine-3,4-dicarboxylate to ((3R,4S)-1,3-Dimethylpyrrolidine-3,4-diyl)dimethanol
The diester intermediate is reduced to the corresponding diol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).[4] This reduction proceeds with retention of the stereochemistry at the C3 and C4 positions.
Caption: Reduction of the diester intermediate to the target diol.
Protocol:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add a solution of lithium aluminum hydride (1.0 M in THF, 1.2 L, 1.2 mol).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add a solution of diethyl (3R,4S)-1,3-dimethylpyrrolidine-3,4-dicarboxylate (100.0 g, 0.39 mol) in anhydrous THF (500 mL) via the dropping funnel over a period of 2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water (45 mL), 15% aqueous sodium hydroxide (45 mL), and water (135 mL) while cooling the flask in an ice bath.
-
Stir the resulting white suspension vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF (3 x 200 mL).
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., diethyl ether/hexane) to afford ((3R,4S)-1,3-Dimethylpyrrolidine-3,4-diyl)dimethanol as a white solid.
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity | >98% (by GC and NMR) |
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): δ 3.60-3.80 (m, 4H, 2 x -CH₂OH), 2.80-3.00 (m, 2H), 2.50-2.70 (m, 2H), 2.40 (s, 3H, N-CH₃), 2.00-2.20 (m, 1H), 1.05 (s, 3H, C-CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 68.5, 65.2, 58.9, 55.4, 45.1, 42.3, 38.7, 18.2.
-
Mass Spectrometry (ESI+): m/z calculated for C₉H₂₀NO₂ [M+H]⁺: 174.1494; found: 174.1492.
Safety Considerations
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and other protic solvents to produce hydrogen gas, which is flammable. All manipulations should be performed under an inert atmosphere in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn.
-
Anhydrous solvents are required for the reduction step. Ensure that all solvents are properly dried before use.
-
The quenching of the LiAlH₄ reaction is highly exothermic and should be performed slowly and with caution, especially on a large scale.
Conclusion
This application note provides a detailed, scalable, and stereoselective protocol for the synthesis of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol. The key to this efficient synthesis is the highly diastereoselective 1,3-dipolar cycloaddition, which establishes the desired stereochemistry early in the synthetic sequence. The subsequent reduction provides the target diol in high yield and purity. This robust methodology offers a practical solution for the production of this valuable chiral building block, thereby facilitating its application in drug discovery and development programs.
References
-
Adrio, J., & Carretero, J. C. (2019). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 55(86), 11979-11991. [Link]
- BenchChem. (2025). A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery.
- BenchChem. (2025). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.
-
Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC, NIHMS1810006. [Link]
- Lall, M. S., Hoge, G., Tran, T. P., Kissel, W., Murphy, S. T., Taylor, C., ... & Showalter, H. D. H. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of organic chemistry, 77(10), 4732–4739.
- Padwa, A. (Ed.). (2003). 1, 3-dipolar cycloaddition chemistry (Vol. 1). John Wiley & Sons.
- Pandey, G., Banerjee, P., & Gadre, S. R. (2006). Construction of enantiopure pyrrolidines and related heterocycles via asymmetric [3+ 2]-cycloaddition of azomethine ylides. Chemical reviews, 106(11), 4484-4517.
-
RSC Publishing. (2015). Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. RSC Advances, 5(10), 7575-7584. [Link]
- Stanley, L. M., & Sibi, M. P. (2008). Enantioselective 1, 3-dipolar cycloadditions of azomethine ylides. Chemical Reviews, 108(8), 2887-2902.
- Vo-Thanh, G., & Loupy, A. (2000). A new solvent-free synthesis of N-substituted pyrrolidines by 1, 3-dipolar cycloaddition of unstabilized azomethine ylides. Tetrahedron letters, 41(47), 9201-9204.
-
Westphal, F., Junge, T., Rösner, P., Suesse, M., & Schuster, F. (2009). Mass and NMR spectroscopic characterization of 3, 4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Forensic science international, 190(1-3), 1-8. [Link]
- Yus, M., González-Gómez, J. C., & Foubelo, F. (2011). Catalytic enantioselective 1, 3-dipolar cycloaddition of azomethine ylides. Chemical Society Reviews, 40(11), 5520-5535.
- Zaitsev, A. B., & Adolfsson, H. (2006). Reduction of carboxylic acid derivatives.
- Zhdankin, V. V. (2013). Hypervalent iodine chemistry: preparation, structure, and synthetic applications of polyvalent iodine compounds. John Wiley & Sons.
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Stereoselective Organocatalysis Using ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol
Executive Summary
The development of small-molecule organocatalysts has revolutionized asymmetric synthesis, providing robust, metal-free pathways to complex chiral architectures[1]. Among these, pyrrolidine derivatives have emerged as "privileged" scaffolds[2]. This application note details the mechanistic rationale, experimental protocols, and optimization strategies for utilizing ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol —a highly effective bifunctional organocatalyst. By synergizing secondary amine catalysis (enamine/iminium activation) with a precisely oriented hydrogen-bonding network, this catalyst delivers exceptional diastereo- and enantioselectivity in carbon-carbon bond-forming reactions such as Michael additions and Aldol condensations[3].
Mechanistic Rationale & Structural Advantages
To effectively deploy ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol, researchers must understand the causality behind its structural design. The molecule is not merely a chiral amine; it is a meticulously engineered bifunctional system:
-
Pyrrolidine Core (Covalent Activation): The secondary amine reversibly condenses with carbonyl substrates (aldehydes or ketones) to form a nucleophilic enamine or an electrophilic iminium ion. This lowers the activation energy of the transformation, a principle foundational to proline-catalyzed reactions[1][2].
-
3,4-Dimethanol Groups (Hydrogen-Bond Directing): Unlike simple pyrrolidines that rely solely on steric shielding (e.g., Jørgensen-Hayashi catalysts), the two primary hydroxyl groups act as potent hydrogen-bond donors. They coordinate and activate the incoming electrophile (e.g., a nitroolefin), locking it into a highly rigid transition state[3].
-
3-Methyl Substitution (Steric Enforcement): The introduction of a methyl group at the C3 position creates a profound steric bias. It completely blocks the Re-face of the enamine intermediate, forcing the H-bond-activated electrophile to approach exclusively from the Si-face, thereby maximizing enantiomeric excess (ee)[4].
Catalytic cycle of enamine-mediated stereoselective addition using the bifunctional organocatalyst.
Reaction Optimization & Quantitative Data
The efficacy of hydrogen-bond-directed organocatalysis is highly dependent on the microenvironment. Protic solvents disrupt the critical hydrogen bonds between the catalyst's dimethanol groups and the electrophile, leading to a collapse in stereoselectivity. Furthermore, the addition of a weak acid (e.g., benzoic acid) is mechanistically crucial: it accelerates the initial condensation to the iminium ion and facilitates the final hydrolysis step, preventing catalyst trapping[4].
Table 1: Optimization of Solvent and Additive for Asymmetric Michael Addition (Reaction: Butanal + trans-β-Nitrostyrene, 10 mol% Catalyst, Room Temperature)
| Solvent | Additive (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| Toluene | None | 48 | 65 | 85:15 | 88 |
| THF | None | 36 | 68 | 88:12 | 89 |
| Methanol | None | 72 | 40 | 60:40 | 45 |
| DCM | None | 24 | 72 | 90:10 | 91 |
| DCM | PhCOOH (10) | 12 | 94 | 98:2 | 98 |
Insight: Dichloromethane (DCM) paired with 10 mol% benzoic acid provides the optimal balance of solubility, non-competitive hydrogen bonding, and rapid catalyst turnover.
Experimental Protocols
The following protocols are designed to be self-validating. By monitoring the disappearance of the bright yellow color of the nitroolefin, researchers can visually track reaction progress before confirming with TLC or HPLC.
Protocol A: Enantioselective Michael Addition of Aldehydes to Nitroolefins
Materials:
-
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol (10 mol%)
-
Benzoic acid (10 mol%)
-
Aldehyde (1.5 equiv, freshly distilled)
-
Nitroolefin (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol (0.05 mmol) and benzoic acid (0.05 mmol) in anhydrous DCM (1.0 mL). Stir at ambient temperature for 10 minutes to ensure uniform salt formation.
-
Substrate Addition: Add the aldehyde (0.75 mmol) to the mixture. Stir for an additional 15 minutes. Causality: This pre-incubation allows the enamine intermediate to form and reach a steady-state concentration before the electrophile is introduced.
-
Electrophile Introduction: Add the nitroolefin (0.50 mmol) in one portion. The solution will typically turn a vivid yellow.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is deemed complete when the yellow color fades and the nitroolefin spot disappears (typically 12–18 hours).
-
Quenching & Workup: Quench the reaction by adding saturated aqueous NH₄Cl (2 mL). Causality: The mildly acidic aqueous quench rapidly hydrolyzes any remaining enamine/iminium intermediates, releasing the product and partitioning the water-soluble catalyst into the aqueous layer.
-
Extraction: Extract the aqueous layer with DCM (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude mixture via flash column chromatography. Determine the diastereomeric ratio (dr) by ¹H NMR of the crude mixture and the enantiomeric excess (ee) by chiral stationary phase HPLC.
Step-by-step experimental workflow for the stereoselective organocatalytic reaction.
Protocol B: Asymmetric Intermolecular Aldol Reaction
While Michael additions utilize the catalyst's H-bond donors to activate nitro groups, Aldol reactions utilize them to activate the incoming aldehyde electrophile[1][4].
Step-by-Step Methodology:
-
Setup: In a vial, dissolve the catalyst (10 mol%) in neat ketone (e.g., cyclohexanone or acetone, 0.5 mL). Causality: Using the ketone as both reactant and solvent drives the equilibrium toward enamine formation.
-
Water Addition (Crucial Step): Add 2-5 equivalents of H₂O. Causality: Unlike the Michael addition, a small amount of water in proline-type Aldol reactions facilitates the proton transfer in the transition state and accelerates product release[4].
-
Electrophile Addition: Cool the mixture to 0 °C and add the aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 0.25 mmol).
-
Isolation: Stir for 24 hours at 0 °C. Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to isolate the highly enantioenriched β-hydroxy ketone.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: National Institutes of Health (NIH) / Molecules URL:[Link]
-
Organocatalytic Properties of 3,4-Dihydroxyprolines Source: MDPI / Catalysts URL:[Link]
-
Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines Source: National Institutes of Health (NIH) / PubMed URL:[Link]
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organocatalytic Properties of 3,4-Dihydroxyprolines [mdpi.com]
Application Note: Strategic Protocols for the Incorporation of Pyrrolidine Scaffolds into Complex Molecules
Executive Summary & Strategic Context
The pyrrolidine ring is a highly privileged, sp³-hybridized scaffold ubiquitous in FDA-approved pharmaceuticals, natural products, and advanced materials. Its non-planar "pseudorotation" and conformational rigidity allow medicinal chemists to precisely dictate the three-dimensional spatial arrangement of pharmacophores, thereby enhancing target binding affinity and metabolic stability[1].
Incorporating a pyrrolidine core into a complex molecular architecture generally follows one of two strategic paradigms: De Novo Ring Construction or Late-Stage Functionalization . As an application scientist, selecting the appropriate pathway depends heavily on the functional group tolerance of your substrate and the stereochemical demands of your target.
Strategic decision tree for pyrrolidine scaffold incorporation.
Protocol A: De Novo Synthesis via [3+2] Cycloaddition of Azomethine Ylides
When multiple contiguous stereocenters must be established simultaneously, the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes (dipolarophiles) is the gold standard[2]. This atom-economical approach rapidly builds the pyrrolidine core from acyclic precursors.
Mechanistic Causality & Reagent Selection
-
AgOAc (Silver Acetate): Silver(I) acts as a soft Lewis acid that coordinates selectively to the imine nitrogen and the adjacent ester carbonyl. This coordination stabilizes the anti-dipole conformation of the azomethine ylide and lowers its LUMO, accelerating the cycloaddition and strictly dictating the endo-approach of the dipolarophile.
-
Triethylamine (Et₃N): A mild base is required to deprotonate the α-proton of the Ag-coordinated iminium species to generate the reactive ylide. Stronger bases are avoided as they trigger undesired enolization or background hydrolysis of the imine.
Step-by-Step Methodology
-
Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with dry argon (repeat 3x).
-
Catalyst Loading: Add AgOAc (5.0 mol%, 0.05 mmol) and the desired imine precursor (e.g., methyl 2-(benzylideneamino)acetate, 1.0 mmol) to the tube.
-
Solvent Addition: Inject 3.0 mL of rigorously anhydrous THF. Critical Note: Trace moisture will hydrolyze the imine back to the aldehyde and amino ester, severely depressing yields.
-
Dipolarophile & Base: Add the electron-deficient alkene (e.g., methyl acrylate, 1.2 mmol) followed dropwise by Et₃N (10 mol%, 0.1 mmol).
-
Reaction: Wrap the tube in aluminum foil (to prevent light-induced degradation of the silver complex) and stir at 25 °C for 12–24 hours. Monitor consumption of the imine via TLC (Hexanes/EtOAc, 3:1).
-
Workup: Quench the reaction by filtering the mixture through a short pad of Celite to remove silver salts. Wash the pad with EtOAc (15 mL) and concentrate the filtrate under reduced pressure.
Self-Validation & Quality Control
-
NMR Verification: Analyze the crude mixture via ¹H NMR. The formation of the pyrrolidine core is validated by the appearance of distinct multiplet signals between 3.0–4.5 ppm , corresponding to the C2, C3, C4, and C5 protons.
-
Stereochemical Check: The endo-diastereoselectivity is self-validated by measuring the coupling constants (
-values) of the ring protons; cis-protons typically exhibit larger coupling constants ( Hz) compared to trans-protons ( Hz).
Protocol B: Late-Stage C(sp³)–H Functionalization via Photoredox Catalysis
For complex molecules that already contain a pyrrolidine ring, building the ring de novo is highly inefficient. Instead, visible-light photoredox catalysis enables the direct, regioselective functionalization of the α-C(sp³)–H bond adjacent to the nitrogen atom[3].
Mechanism of photoredox-catalyzed α-C(sp3)-H functionalization.
Mechanistic Causality & Reagent Selection
-
fac-Ir(ppy)₃ Photocatalyst: This specific iridium complex possesses a long-lived triplet excited state (~1.9 µs) and a highly reducing Ir(II) intermediate. It is perfectly tuned to selectively engage in a Single Electron Transfer (SET) with the amine, generating the critical amine radical cation.
-
Freeze-Pump-Thaw Degassing: Molecular oxygen is a potent triplet-state quencher. Failing to rigorously degas the solvent will result in O₂ intercepting the *Ir(III) excited state, completely shutting down the photoredox cycle and generating reactive oxygen species that degrade the substrate.
Step-by-Step Methodology
-
Reaction Setup: To a 20 mL clear glass vial equipped with a magnetic stir bar, add the N-aryl pyrrolidine substrate (0.5 mmol), the electrophilic coupling partner (e.g., 1,4-dicyanobenzene, 1.0 mmol), and fac-Ir(ppy)₃ (1.0 mol%, 0.005 mmol).
-
Solvent & Base: Add anhydrous DMF (5.0 mL) and K₂HPO₄ (1.0 mmol). The base assists in the rapid deprotonation of the transient amine radical cation to form the nucleophilic α-amino radical.
-
Degassing: Seal the vial with a PTFE-lined septum cap. Perform three cycles of freeze-pump-thaw degassing using liquid nitrogen and a high-vacuum manifold. Backfill with argon.
-
Irradiation: Place the vial approximately 2 cm away from a 450 nm Blue LED light source. Stir vigorously at room temperature for 18–24 hours. A cooling fan should be used to ensure the reaction temperature does not exceed 30 °C.
-
Workup: Dilute the mixture with water (15 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove DMF, dry over Na₂SO₄, and concentrate.
Self-Validation & Quality Control
-
LC-MS Tracking: Prior to workup, quench a 10 µL aliquot in MeCN and analyze via LC-MS. The successful generation of the α-amino radical and subsequent trapping is validated by the exact mass shift corresponding to the addition of the electrophile minus one proton.
-
NMR Verification: In ¹H NMR, the disappearance of the distinct α-C(sp³)–H proton signal (typically ~3.2 ppm) and the emergence of new functional group signals (e.g., aromatic protons at 7.0–8.0 ppm) validates the regioselective functionalization.
Quantitative Performance Data
The following table summarizes the comparative performance metrics of the primary methodologies used for pyrrolidine incorporation, allowing researchers to select the optimal protocol based on their specific project constraints.
| Synthetic Strategy | Catalyst / Reagents | Typical Yield | Stereocontrol (dr/ee) | Reaction Time | Key Advantage / Limitation |
| [3+2] Cycloaddition | AgOAc (5 mol%), Et₃N | 75–98% | High (up to >99:1 dr) | 12–24 h | Advantage: Rapid building of contiguous stereocenters.Limitation: Requires electron-deficient dipolarophiles. |
| Photoredox α-Arylation | fac-Ir(ppy)₃ (1 mol%), Blue LED | 60–90% | Low (Typically racemic) | 18–36 h | Advantage: Late-stage functionalization of existing rings.Limitation: Sensitive to easily oxidized functional groups. |
| Cu-Catalyzed Amination | [TpⁱPr₂Cu(NCMe)] (5 mol%) | 50–85% | Moderate to High | 12–24 h | Advantage: Intramolecular ring closure from acyclic amines.Limitation: Limited to specific N-protecting groups. |
References
- Source: nih.
- Source: nih.
- Source: acs.
- Photoredox-enabled C(sp³)
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: Utilization of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol in Rational API Design and Synthesis
Executive Summary & Strategic Rationale
In the contemporary landscape of Active Pharmaceutical Ingredient (API) development, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties heavily relies on the strategic selection of chiral building blocks. ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol (CAS: 1186647-99-3) has emerged as a highly versatile, conformationally restricted scaffold[1]. With a molecular weight of 145.20 g/mol and a dense array of hydrogen-bonding vectors, this pyrrolidine derivative is uniquely positioned to solve complex medicinal chemistry challenges, particularly in the design of kinase inhibitors, targeted protein degraders (PROTACs), and next-generation antibacterial agents[1].
The integration of this moiety serves a dual purpose: the secondary amine acts as a robust nucleophile for covalent attachment to electrophilic API cores, while the diol system significantly lowers the LogD of lipophilic scaffolds, thereby enhancing aqueous solubility and reducing hepatic clearance[2].
Structural Causality & Physicochemical Profiling
The specific (3R,4S) stereochemistry of this molecule is not arbitrary; it is the foundation of its utility. The C3-methyl group provides critical steric bulk that restricts the rotational freedom of the adjacent C3-hydroxymethyl group. This engineered rigidity minimizes the entropic penalty typically incurred when a flexible molecule binds to a target protein[3].
Furthermore, the spatial orientation of the two hydroxymethyl groups ensures they project outward into the solvent-exposed regions of the binding pocket. This prevents intramolecular hydrogen bonding (which would mask their polarity) and maximizes intermolecular hydrogen bonding with water molecules, drastically improving the thermodynamic solubility of the parent API[2].
Pharmacophore interaction map detailing target binding and solvent exposure mechanisms.
Synthetic Workflows & Validated Protocols
The following protocols detail the integration of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol into various API architectures. Each methodology is designed as a self-validating system, ensuring high yield and purity through mechanistic control.
Synthetic workflow for integrating ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol into API cores.
Protocol 1: SNAr Integration into a Kinase Inhibitor Core
Objective: Install the pyrrolidine moiety onto a 2,4-dichloropyrimidine scaffold via Nucleophilic Aromatic Substitution (SNAr). Mechanistic Causality: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its high dielectric constant stabilizes the highly polar Meisenheimer transition state. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base; its steric bulk prevents it from competing with the pyrrolidine for the electrophile, while it efficiently scavenges the HCl byproduct to drive the reaction forward.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 50 mL round-bottom flask with the 2,4-dichloropyrimidine derivative (1.0 eq, 10 mmol) and ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol (1.1 eq, 11 mmol)[1].
-
Solvent & Base Addition: Suspend the reagents in anhydrous NMP (15 mL). Add DIPEA (3.0 eq, 30 mmol) dropwise at room temperature under a nitrogen atmosphere.
-
Thermal Activation: Heat the reaction mixture to 90°C. Monitor the consumption of the starting material via LC-MS (typically complete within 4-6 hours).
-
Self-Validating Workup (Crucial Step): Cool the mixture to room temperature and dilute with Ethyl Acetate (50 mL). Wash the organic layer with a 5% aqueous LiCl solution (3 x 50 mL). Insight: NMP is highly water-soluble but can stubbornly partition into the organic layer. The LiCl drastically increases the ionic strength of the aqueous phase, forcing the NMP out of the organic layer and preventing contamination of the API intermediate.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified via flash chromatography (DCM/MeOH gradient).
Protocol 2: Selective Mono-Protection for PROTAC Linker Synthesis
Objective: Selectively protect the C4-hydroxymethyl group, leaving the more hindered C3-hydroxymethyl available for subsequent functionalization (e.g., conversion to an azide). Mechanistic Causality: The C3-methyl group creates a localized steric shield. By strictly controlling the temperature at 0°C and utilizing a bulky silylating agent (TBS-Cl), the reaction is kinetically driven to favor the less hindered C4-hydroxymethyl group. Imidazole is used as it forms a highly reactive N-tert-butyldimethylsilylimidazole intermediate that accelerates the targeted transfer.
Step-by-Step Methodology:
-
Initiation: Dissolve the pyrrolidine intermediate (1.0 eq, 5 mmol) in anhydrous DMF (10 mL) and cool to exactly 0°C using an ice-water bath.
-
Catalysis: Add Imidazole (2.5 eq, 12.5 mmol) and stir for 10 minutes to ensure complete dissolution.
-
Selective Protection: Dissolve TBS-Cl (1.05 eq, 5.25 mmol) in 2 mL of DMF and add it dropwise over 15 minutes via a syringe pump to prevent localized concentration spikes that could lead to over-protection.
-
Quenching: Stir at 0°C for 2 hours. Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Extract with Diethyl Ether (3 x 20 mL), dry, and concentrate.
Protocol 3: C7-Functionalization of a Fluoroquinolone Core
Objective: Synthesize a novel fluoroquinolone by displacing the C7-fluorine of a 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid core. Mechanistic Causality: The C7 position is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl and fluorine. Using Pyridine as both solvent and base provides a homogeneous medium capable of reaching the high reflux temperatures (110°C) required to overcome the activation energy of this specific SNAr displacement.
Step-by-Step Methodology:
-
Reaction Assembly: Suspend the difluoroquinolone core (1.0 eq, 5 mmol) and the pyrrolidine building block (1.2 eq, 6 mmol) in anhydrous Pyridine (15 mL).
-
Reflux: Heat the mixture to 110°C under a reflux condenser and nitrogen atmosphere for 18 hours.
-
Precipitation: Cool the reaction to room temperature and concentrate under reduced pressure to remove the majority of the pyridine.
-
Trituration: Suspend the resulting viscous oil in cold Ethanol (20 mL) and sonicate for 5 minutes. The functionalized API will precipitate as a fine powder. Filter and wash with cold Diethyl Ether to yield the highly pure target compound.
Quantitative Data Presentation
The incorporation of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol fundamentally alters the physicochemical profile of the parent API. The table below summarizes representative optimization data when replacing standard secondary amines with this highly functionalized moiety in a standard fluoroquinolone core.
| C7 Substituent Scaffold | LogD (pH 7.4) | Aqueous Solubility (mg/mL) | MIC E. coli (µg/mL) | Efflux Ratio (Caco-2) |
| Piperazine (Standard Core) | 1.85 | 0.15 | 0.25 | 4.2 |
| Pyrrolidine (Unsubstituted) | 2.10 | 0.08 | 0.50 | 5.8 |
| ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol | 0.95 | 2.45 | 0.06 | 1.1 |
Table 1: The dual hydroxymethyl groups drastically reduce LogD and improve solubility, while the steric bulk of the C3-methyl group circumvents bacterial efflux pump recognition, lowering the efflux ratio and improving the Minimum Inhibitory Concentration (MIC).
References
-
U.S. Environmental Protection Agency (EPA). "(3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol Env. Fate/Transport - DTXSID301266165". Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 60006935, Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol". Available at:[Link]
Sources
Troubleshooting & Optimization
Yield Optimization Center: ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the synthesis of highly polar, stereospecific pyrrolidine derivatives. Synthesizing ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol presents a unique triad of challenges: controlling the absolute stereochemistry during ring construction, preventing product sequestration during ester reduction, and isolating a highly water-soluble amino-diol.
This guide is structured to troubleshoot the three critical phases of this synthetic route, providing field-proven methodologies, causality-driven explanations, and self-validating protocols.
Phase 1: Core Construction via[3+2] Cycloaddition
Q: I am experiencing poor diastereoselectivity and low yields (<50%) when reacting my azomethine ylide with dimethyl citraconate. How can I improve the (3R,4S) isomer yield?
A: The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is highly sensitive to temperature and the catalyst system [1]. If you are running this at room temperature or without a chiral auxiliary, the unstable ylide will undergo a racemic background reaction or rapidly decompose.
-
The Causality: To achieve the specific (3R,4S) configuration, you must suppress the uncatalyzed pathway. Lowering the temperature to -20°C allows a chiral metal complex (e.g., AgOAc with a chiral Josiphos ligand) to dictate the endo/exo approach of the dipolarophile. The silver coordinates to both the ylide and the ligand, creating a rigid transition state that blocks one enantiotopic face, drastically improving the enantiomeric excess (ee) and overall yield [4].
Phase 2: The LiAlH₄ Reduction Bottleneck
Q: My reduction of the dimethyl 3-methylpyrrolidine-3,4-dicarboxylate intermediate using LiAlH₄ shows complete conversion on TLC, but my isolated yield of the diol is <30%. Where is my product?
A: Your product is trapped in the aluminum salt emulsion. Pyrrolidine-diols are highly effective bidentate ligands for aluminum. Standard aqueous or acidic workups create gelatinous aluminum hydroxides that irreversibly bind your polar amine product [2].
-
The Causality: LiAlH₄ reduces the diester to the diol, forming a strong complex between the resulting alkoxides, the pyrrolidine nitrogen, and the aluminum center [3]. To break this complex, you must use the Fieser Workup . The precise stoichiometric addition of water and sodium hydroxide forces the aluminum to precipitate as a highly crystalline, insoluble aluminate salt, releasing your product into the organic phase.
Phase 3: Deprotection and Isolation
Q: After hydrogenolysis of the N-benzyl protecting group, I cannot extract the final product from the aqueous phase. Organic solvents extract nothing. What is going wrong?
A: The fully deprotected ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is a highly polar amino-diol with immense water solubility. Standard liquid-liquid extraction (e.g., with EtOAc or DCM) will fail because the partition coefficient heavily favors the aqueous layer.
-
The Causality: The extensive hydrogen-bonding network formed by the two hydroxyl groups and the secondary amine makes the molecule essentially insoluble in non-polar organics.
-
The Solution: Abandon liquid-liquid extraction. Instead, use a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). The basic pyrrolidine nitrogen will bind to the resin, allowing you to wash away all non-amine impurities with water. Eluting with 1M aqueous ammonia will yield the pure product upon evaporation.
Quantitative Yield Optimization Summary
| Synthetic Step | Common Issue | Standard Yield | Optimized Strategy | Optimized Yield |
| [3+2] Cycloaddition | Poor stereocontrol / Ylide decomposition | 40–50% | AgOAc + Chiral Ligand, -20°C | 75–85% |
| LiAlH₄ Reduction | Product trapped in Al-salts | 25–35% | Fieser Workup (n, n, 3n method) | 80–90% |
| N-Bn Deprotection | Product lost in aqueous extraction | 10–20% | Cation-Exchange Resin Isolation | 85–95% |
Experimental Workflows & Self-Validating Protocols
Protocol 1: Asymmetric [3+2] Cycloaddition
-
Preparation: Flame-dry a Schlenk flask. Add AgOAc (5 mol%) and chiral ligand (e.g., (R)-Josiphos, 5.5 mol%) under argon.
-
Complexation: Add anhydrous toluene (5 mL/mmol) and stir at room temperature for 30 minutes.
-
Self-Validation Check: The mixture must form a homogenous pale-yellow solution. If it remains cloudy, the ligand has not fully coordinated, and enantioselectivity will suffer.
-
-
Reagent Addition: Cool the solution to -20°C. Add dimethyl citraconate (1.2 equiv) followed by the N-benzyl imino ester (1.0 equiv).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 10 mol%) dropwise to generate the ylide in situ.
-
Reaction: Stir at -20°C for 24 hours. Filter through a short pad of silica to remove the catalyst, concentrate, and purify by flash chromatography.
Protocol 2: LiAlH₄ Reduction with Fieser Workup
-
Preparation: In a flame-dried 2-neck flask under argon, suspend LiAlH₄ (3.0 equiv) in anhydrous THF (10 mL/mmol). Cool to 0°C.
-
Addition: Dissolve the chiral diester (1.0 equiv) in THF (2 mL/mmol) and add dropwise over 30 minutes. Remove the ice bath and stir at room temperature for 4 hours.
-
Fieser Quench (Critical Step): Cool back to 0°C. For every 1.0 g of LiAlH₄ used, strictly add the following in sequence:
-
1.0 mL of distilled H₂O (Dropwise; Caution: vigorous H₂ evolution).
-
1.0 mL of 15% aqueous NaOH.
-
3.0 mL of distilled H₂O.
-
-
Validation & Isolation: Warm to room temperature and stir vigorously for 30 minutes.
-
Self-Validation Check: The reaction is successful only when the sticky gray emulsion transitions completely into a white, free-flowing granular precipitate.
-
-
Filter through Celite, wash the filter cake thoroughly with hot THF (3 × 10 mL), and concentrate the filtrate.
Synthesis & Troubleshooting Logic Map
Troubleshooting workflow for ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol synthesis.
References
-
Title: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Source: Master Organic Chemistry URL: [Link]
-
Title: Reductions using NaBH4, LiAlH4 Source: Chemistry LibreTexts URL: [Link]
-
Title: Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions Source: MDPI URL: [Link]
Technical Support Center: A Guide to Improving Enantiomeric Excess in Chiral Pyrrolidine Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its efficacy and safety. Chiral pyrrolidines are a prominent structural motif in numerous natural products, pharmaceuticals, and are widely used as organocatalysts and ligands in asymmetric synthesis.[1][2][3][4][5] Achieving high enantiomeric excess (ee) in their synthesis is therefore a critical objective.
This guide provides a structured approach to troubleshooting and optimizing reactions to enhance enantioselectivity in chiral pyrrolidine synthesis. It is designed to address specific issues you may encounter during your experiments, offering explanations for the underlying chemical principles and providing actionable protocols.
Troubleshooting Guide: Addressing Low Enantiomeric Excess
Low enantiomeric excess is a common challenge in asymmetric synthesis.[6] This section is formatted as a series of questions and answers to directly address potential problems and guide you toward a solution.
Question 1: My reaction is producing the desired pyrrolidine, but the enantiomeric excess is consistently low. Where should I start my investigation?
Answer:
A low enantiomeric excess can stem from a variety of factors. A systematic investigation is the most effective approach.[6][7] Begin by scrutinizing the fundamental parameters of your reaction setup before delving into more complex variables.
Initial Troubleshooting Workflow:
Caption: Workflow for optimizing diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of chiral catalysts used for the asymmetric synthesis of pyrrolidines?
A1: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. [4][8]Proline and its derivatives are among the most widely used organocatalysts. [1][9][10]Other important classes include chiral phosphoric acids and bifunctional catalysts that combine a chiral amine with a hydrogen-bond donor. [11][12]Metal-based catalysts, particularly those based on rhodium, palladium, and silver, are also employed in various asymmetric transformations to afford chiral pyrrolidines. [2][13][14] Q2: Can additives be used to improve the enantioselectivity of my reaction?
A2: Yes, additives can play a significant role in enhancing enantioselectivity. In proline-catalyzed reactions, the addition of a Brønsted acid co-catalyst can improve both the reaction rate and the stereochemical outcome. [15]For reactions conducted in aqueous media, additives like D-camphorsulfonic acid have been shown to be beneficial. [15] Q3: How does the structure of the starting materials affect the enantiomeric excess?
A3: The steric and electronic properties of the substrates are critical. [13]For example, in the 1,3-dipolar cycloaddition of azomethine ylides, the substituents on both the ylide and the dipolarophile can influence the facial selectivity of the reaction. It is often necessary to screen a range of substrates to find the optimal combination for a particular catalytic system.
Q4: My reaction gives a good enantiomeric excess, but the yield is low. What can I do?
A4: Low yield with good enantioselectivity suggests that the desired catalytic cycle is efficient in terms of stereocontrol but may be slow or prone to side reactions.
-
Increase Catalyst Loading: A higher catalyst concentration may improve the reaction rate. [13]* Optimize Temperature: While lower temperatures often favor enantioselectivity, a slight increase in temperature might be necessary to improve the reaction rate and yield, though this could be at the expense of some enantiomeric excess. [13]* Check for Catalyst Deactivation: Ensure your catalyst is stable under the reaction conditions. If not, you may need to add it portion-wise or use a more robust catalyst.
Q5: What is the best way to purify the chiral pyrrolidine product?
A5: Flash column chromatography on silica gel is the most common method for purifying the crude product. [13]After purification, it is essential to determine the final enantiomeric excess and diastereomeric ratio using an appropriate analytical technique, such as chiral HPLC or GC. [13][16]
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]
-
Organocatalytic Approach to Enantioselective One-Pot Synthesis of Pyrrolidine, Hexahydropyrrolizine, and Octahydroindolizine Core Structures. ACS Publications. [Link]
-
Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. ACS Publications. [Link]
-
Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. ACS Publications. [Link]
-
Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. PubMed. [Link]
-
Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group. [Link]
-
Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Bentham Science Publishers. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Proline-Catalysed Amination Reactions in Cyclic Carbonate Solvents. MDPI. [Link]
-
In Asymmetric catalysis, when varying the catalyst amount, it is giving better ee in less amount and further increasing leads to loss of ee! why? ResearchGate. [Link]
-
(a) Solvent effects on the outcome of proline catalyzed aldol reactions... ResearchGate. [Link]
-
Effect of Solvate Ionic Liquids in the Enantioselective (S)-Proline-Catalyzed Mechanochemical Robinson Annulation. Cinvestav. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link]
- Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
-
Synthesis of a New Chiral Pyrrolidine. PMC. [Link]
-
Recycling in Asymmetric Catalysis. ACS Publications. [Link]
-
Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. MDPI. [Link]
-
Scope of the reaction in the asymmetric synthesis of pyrrolidine... ResearchGate. [Link]
-
Asymmetric induction. Wikipedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Asymmetric Hydrogenation of Pyrrolidine Precursors
Status: Operational Ticket ID: AH-PYR-001 Assigned Specialist: Senior Application Scientist, Catalysis Division
Introduction
Welcome to the Technical Support Center. You are likely here because you are attempting to synthesize chiral pyrrolidines—a privileged scaffold in molecules like Ramipril or various JAK inhibitors—and are facing challenges with enantioselectivity (ee) or conversion.
This guide moves beyond generic advice. It treats the asymmetric hydrogenation (AH) of pyrrolidine precursors as a system of variables where the substrate oxidation state (pyrrole vs. dihydropyrrole vs. cyclic imine) dictates the catalytic machinery.
Module 1: Catalyst Selection Matrix
Diagnosis: The most common failure mode is mismatching the metal center to the substrate's electronic state. Use this matrix to identify the correct catalytic system.
Selection Logic Table
| Substrate Class | Representative Structure | Recommended Metal | Ligand Class | Critical Additives | Mechanism Type |
| Class A: N-Acyl Enamides | N-Acetyl-2,3-dihydropyrrole | Rhodium (Rh) | Chiral Bisphosphines (e.g., DuPhos, BPE, Binapine) | None (usually) | Inner-sphere (Olefin coordination) |
| Class B: Cyclic Imines | 3,4-Dihydro-2H-pyrrole | Iridium (Ir) | P-N Ligands (e.g., PHOX, SpiroPAP, NeoPHOX) | Iodine (I₂) or Acid (AcOH) | Ionic / Outer-sphere |
| Class C: Activated Pyrroles | N-Boc/Ts-Pyrrole | Ruthenium (Ru) or Palladium (Pd) | Bisphosphines (BINAP, SegPhos) or P-N | Brønsted Acid (TFA, TsOH) | Partial reduction |
| Class D: Unprotected Pyrroles | 2-Substituted Pyrrole | Ruthenium (Ru) | Chiral Diamines / Phosphines | Acid (essential for tautomerization) | Relay Hydrogenation |
Decision Workflow (Visualization)
Figure 1: Decision tree for selecting the catalytic metal center based on substrate saturation and protection status.
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes encountered in the lab.
Category 1: Low Enantioselectivity (ee < 80%)
Q1: I am hydrogenating a cyclic imine with an Ir-PHOX catalyst, but the ee is stalled at 60%. Increasing pressure didn't help.
-
Root Cause: In Iridium-catalyzed imine hydrogenation, higher H₂ pressure can sometimes decrease ee or have no effect, unlike Rh-enamide systems. Furthermore, the "active" catalyst often requires a specific counter-anion or additive.
-
Corrective Action:
-
Check the Additive: Are you using Iodine (I₂)? For many Ir-systems, I₂ oxidizes the Ir(I) precatalyst to an active Ir(III) dihydride species or bridges the dimer. Try adding 5-10 mol% I₂ relative to the metal.
-
Solvent Switch: Switch from CH₂Cl₂ to Toluene or THF. Non-coordinating solvents often boost ee in outer-sphere mechanisms.
-
Temperature: Lower the temperature to 0°C or -10°C. Imine hydrogenation often has a low activation barrier; cooling suppresses the non-selective background reaction.
-
Q2: My Rh-catalyzed enamide hydrogenation works, but the product is racemic or low ee.
-
Root Cause: Isomerization. Enamides can exist as E or Z isomers. While some catalysts (e.g., DuPhos) are highly selective for one isomer and convert the other via dynamic kinetic resolution (DKR), others are not.
-
Corrective Action:
-
Verify Substrate Purity: Ensure your starting enamide is geometrically pure (>95% Z is typical for biosynthetically relevant precursors).
-
Pressure Adjustment: For Rh-systems, lower H₂ pressure (1-5 bar) often facilitates the DKR mechanism (rapid equilibration of substrate isomers) compared to high pressure (50+ bar) which might lock in the wrong isomer's reduction.
-
Category 2: Reactivity Failure (No Conversion)
Q3: The reaction is dead. No conversion of the pyrrole/imine.
-
Root Cause: Nitrogen poisoning. The basic nitrogen in pyrrolidines (or precursors) can coordinate tightly to the metal center, shutting down the catalytic cycle.
-
Corrective Action:
-
Acid Additive: Add stoichiometric Brønsted acid (e.g., Acetic Acid or TFA). This protonates the product amine (preventing poisoning) and, in the case of imines, activates the substrate (
), making it more electrophilic. -
Scavenge Halides: If using a cationic Rh or Ir catalyst (e.g., [Rh(COD)₂]BF₄), ensure no chloride ions are present from the precursor synthesis. Chlorides bridge metals and form inactive clusters.
-
Module 3: Deep Dive Mechanism
Understanding how the catalyst works allows you to debug the reaction conditions. Below is the mechanism for the Iridium-Catalyzed Hydrogenation of Cyclic Imines , the most common route for chiral pyrrolidines.
Key Insight: This is an Ionic Hydrogenation . The metal does not bind the alkene/imine in the traditional sense. Instead, the catalyst splits H₂ to form a hydride, which attacks the protonated imine.
Mechanistic Pathway (Visualization)
Figure 2: The ionic outer-sphere mechanism for Iridium-catalyzed imine hydrogenation. Note that substrate binding is weak/electrostatic.
Module 4: Experimental Protocol (Standard Operating Procedure)
Protocol: Asymmetric Hydrogenation of a Cyclic Imine using Ir-P,N Catalyst. Target: High ee (>95%) and full conversion.
Reagents
-
Substrate: 2-substituted-3,4-dihydro-2H-pyrrole (1.0 mmol).
-
Catalyst: [Ir(COD)Cl]₂ (0.5 mol%) + Chiral P-N Ligand (1.1 mol%) OR preformed Ir-PHOX complex.
-
Additive: Iodine (I₂) (2-5 mol%) or Acetic Acid (10 mol%).
-
Solvent: Anhydrous CH₂Cl₂ or Toluene (Degassed).
Step-by-Step Workflow
-
Catalyst Pre-activation (Critical Step):
-
In a glovebox (N₂ atmosphere), weigh [Ir(COD)Cl]₂ and the chiral ligand into a vial.
-
Add degassed solvent (2 mL). Stir for 10-15 mins. The solution should turn clear orange/red.
-
If using I₂: Add the iodine solution now. The color will darken. This generates the active Ir(III) species.
-
-
Substrate Addition:
-
Dissolve the cyclic imine in the remaining solvent.
-
Add the substrate solution to the catalyst mixture.[1]
-
If using Acid: Add the acetic acid now.
-
-
Hydrogenation:
-
Transfer the vial to a high-pressure autoclave.
-
Purge Cycle: Pressurize to 10 bar H₂, then vent to 1 bar. Repeat 3 times to remove N₂.
-
Pressurize to final pressure (typically 30-50 bar for Iridium; lower for Rhodium).
-
Stir vigorously (1000+ rpm) to eliminate mass transfer limitations.
-
-
Workup:
-
Vent H₂ carefully.
-
Concentrate solvent.
-
Note on Analysis: Do not filter through silica immediately if determining ee, as the amine might stick. Neutralize with NaHCO₃ first if acid was used.
-
References
-
Zhou, Y.-G. (2007).[2] Asymmetric Hydrogenation of Heteroaromatic Compounds. Accounts of Chemical Research, 40(12), 1357–1366. Link
-
Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012).[2] Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews, 112(4), 2557–2590. Link
-
Schnider, P., Koch, G., Prétôt, R., Wang, G., Bohnen, F. M., Krüger, C., & Pfaltz, A. (1997). Enantioselective Hydrogenation of Imines with Chiral (Phosphanodihydrooxazole)iridium Catalysts. Chemistry – A European Journal, 3(6), 887–892. Link
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73. Link
-
Zhu, S.-F., & Zhou, Q.-L. (2011).[3] Transition Metal-Catalyzed Enantioselective Hydrogenation of Enamines and Imines. Chemical Reviews, 111(3), 1713–1760.[3] Link
Sources
Validation & Comparative
Comparative Reactivity Profile: ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol vs. Conventional Chiral Auxiliaries
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Stereocontrol Mechanisms, Comparative Efficacy, and Self-Validating Experimental Workflows
Introduction & Structural Causality
In the landscape of asymmetric synthesis, chiral pyrrolidine derivatives have established themselves as privileged scaffolds for stereocontrol[1]. While C2-symmetric pyrrolidines (e.g., 2,5-dimethylpyrrolidine) rely on uniform steric bulk[2], ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol operates on a desymmetrized mechanistic paradigm.
The unique efficacy of this chiral auxiliary stems from three structural pillars:
-
The Secondary Amine Core: Enables robust covalent attachment to carboxylic acids via amide bond formation, creating a rigid N-acyl geometry.
-
The 3-Methyl Group: Breaks the symmetry of the pyrrolidine ring, projecting localized steric bulk that effectively shields one face of the reactive intermediate[3].
-
The 3,4-Dimethanol System: The two hydroxymethyl groups (often utilized as protected ethers) act as potent Lewis basic sites. During enolate formation, these oxygen atoms coordinate with metal cations (e.g., Li⁺, Ti⁴⁺), locking the transition state into a highly ordered chelate[4].
This synergistic combination of chelation control and steric shielding allows ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol to rival, and in specific contexts outperform, gold-standard auxiliaries like Evans oxazolidinones and Myers pseudoephedrine.
Mechanistic Pathway of Stereocontrol
To understand the causality behind the high diastereomeric excess (de) achieved with this auxiliary, one must examine the transition state. Upon deprotonation of the N-acyl pyrrolidine, a rigid Z-enolate is formed. The metal cation coordinates simultaneously to the enolate oxygen and the side-chain hydroxymethyl oxygen. This chelation restricts bond rotation, while the 3-methyl group physically blocks the Re or Si face, forcing the incoming electrophile to attack from the less hindered trajectory.
Caption: Mechanistic pathway illustrating chelation-directed facial shielding during asymmetric alkylation.
Comparative Performance Data
The following table summarizes the objective performance metrics of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol against industry-standard chiral auxiliaries.
| Parameter | ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol | Evans Oxazolidinone | Myers Pseudoephedrine |
| Attachment Method | Amidation (Mixed Anhydride) | Acylation of Li-salt | Amidation |
| Primary Stereocontrol | Metal Chelation + Steric Shielding | Dipole Minimization + Steric | Alkoxide Chelation |
| Typical de (Alkylation) | 92% – 98% | 90% – 99% | 95% – 99% |
| Enolate Geometry | Rigid Z-enolate (Chelated) | Z-enolate (Non-chelated) | Z-enolate (Chelated) |
| Cleavage Conditions | Reductive (LiNH₂BH₃) / Hydrolytic | Hydrolytic (LiOOH) / Reductive | Hydrolytic / Reductive |
| Auxiliary Recovery | >95% (Aqueous extraction) | ~90% (Chromatography often req.) | >95% (Acid/Base extraction) |
| Atom Economy (MW) | Moderate (145.2 g/mol ) | Moderate (e.g., 177.2 g/mol ) | High (165.2 g/mol ) |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) dictating the experimental choices.
Protocol 1: Auxiliary Attachment (N-Acylation)
Causality: Direct coupling using standard carbodiimides (EDC/DCC) often fails due to the steric hindrance of the substituted pyrrolidine. Utilizing a mixed anhydride activation method ensures rapid, quantitative conversion without risking the racemization of α-chiral carboxylic acids.
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool to -20 °C. Add triethylamine (1.5 equiv) followed dropwise by pivaloyl chloride (1.1 equiv). Stir for 30 minutes to form the mixed anhydride.
-
Coupling: Add a solution of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol (1.05 equiv) in THF. Allow the reaction to warm to room temperature over 4 hours.
-
Validation Check: Monitor by TLC (EtOAc/Hexane). The disappearance of the UV-active mixed anhydride indicates completion.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol 2: Asymmetric Alkylation
Causality: The use of LDA at cryogenic temperatures ensures the irreversible formation of the kinetic enolate. The addition of anhydrous LiCl is critical; it breaks down unreactive oligomeric lithium enolate aggregates into highly reactive monomeric species, significantly enhancing both the reaction rate and the facial selectivity[4].
-
Enolization: To a solution of diisopropylamine (1.2 equiv) in THF at -78 °C, add n-BuLi (1.15 equiv). Stir for 30 minutes to generate LDA.
-
Substrate Addition: Add a solution of the N-acyl pyrrolidine (1.0 equiv) and anhydrous LiCl (3.0 equiv) in THF dropwise. Stir at -78 °C for 1 hour to ensure complete chelated enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 equiv) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C.
-
Validation Check: Quench a 0.1 mL aliquot in saturated NH₄Cl and analyze via HPLC to confirm >95% conversion and determine the initial diastereomeric ratio (dr).
Protocol 3: Non-Destructive Cleavage
Causality: Cleaving robust tertiary amides can require harsh conditions that degrade the auxiliary. Using Lithium Amidoborane (LAB) provides a mild, chemoselective reductive cleavage that yields the enantioenriched primary alcohol while leaving the pyrrolidine intact for near-quantitative recovery.
-
Reduction: Suspend the alkylated N-acyl pyrrolidine in THF (0.1 M) at 0 °C. Add LAB (4.0 equiv) in portions. Stir for 6 hours at room temperature.
-
Quench: Carefully quench with 1M HCl until gas evolution ceases.
-
Separation: Extract the chiral alcohol product with diethyl ether. The basic pyrrolidine auxiliary remains in the aqueous layer.
-
Recovery: Basify the aqueous layer to pH 12 using 2M NaOH and extract with CH₂Cl₂ to recover >95% of the ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol.
Caption: Self-validating synthetic workflow from auxiliary attachment to product isolation and auxiliary recovery.
Conclusion
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol offers a highly tunable, desymmetrized alternative to traditional C2-symmetric pyrrolidines and oxazolidinones. By leveraging the synergistic effects of rigid metal chelation via its dimethanol system and precise facial shielding from its 3-methyl group, it provides exceptional stereocontrol. Furthermore, its robust secondary amine nature allows for non-destructive cleavage and high-yielding recovery, making it a highly sustainable and economically viable chiral auxiliary for complex drug development pipelines.
References
- Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetriz
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines N
- Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis Springer Professional
- Asymmetric Synthesis: Second-generation methods: the use of chiral auxiliaries Delhi University (DU.ac.in)
Sources
- 1. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization [organic-chemistry.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
Biological Activity and Pharmacokinetic Profiling of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol Derivatives in CNS Drug Development
As drug discovery shifts toward increasingly complex neurological and psychiatric targets, the selection of the core chemical scaffold dictates not only target binding affinity but also the entire pharmacokinetic (PK) profile of the candidate. This guide provides an objective, data-driven comparison of the ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol scaffold (CAS: 1186647-99-3)[1] against traditional unmethylated pyrrolidine and piperidine alternatives.
By analyzing the causality behind structural modifications and providing self-validating experimental protocols, this guide equips medicinal chemists and drug development professionals with the insights needed to optimize central nervous system (CNS) penetrant compounds.
Mechanistic Causality: Why the 3-Methylpyrrolidine Scaffold Excels
The structural nuances of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol fundamentally alter its biological activity compared to standard heterocyclic rings.
-
Steric Shielding and Metabolic Stability: The introduction of the 3-methyl group adjacent to the hydroxymethyl functional handles provides critical steric hindrance. This physical bulk shields the hydroxyl groups from rapid Phase II glucuronidation and protects the pyrrolidine nitrogen from Phase I CYP450-mediated N-oxidation or dealkylation.
-
Conformational Rigidity: The (3R,4S) stereocenters lock the pyrrolidine ring into an optimal envelope conformation. This reduces the entropic penalty upon binding to target kinases or CNS receptors, thereby enhancing binding affinity (lowering the IC₅₀).
-
Blood-Brain Barrier (BBB) Permeability: Compared to 6-membered piperidine rings, the 5-membered pyrrolidine core possesses a lower polar surface area (PSA) and higher lipophilicity without significantly increasing the molecular weight, directly translating to superior BBB crossing.
Logical flow of structural optimization using the 3-methylpyrrolidine scaffold.
Scaffold Performance Comparison
To objectively evaluate the biological activity, we compare representative CNS-targeted derivatives built on three different scaffolds. The data below highlights the superiority of the 3-methylated pyrrolidine diol in achieving the delicate balance between potency, metabolic stability, and brain penetrance.
Quantitative Data Summary
| Scaffold Derivative | Target IC₅₀ (nM) | HLM T₁/₂ (min) | Papp A-B (10⁻⁶ cm/s) | P-gp Efflux Ratio |
| ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol | 12.4 | > 60 | 18.5 | 1.2 (Non-substrate) |
| Unmethylated Pyrrolidine-3,4-diyl | 15.1 | 25.3 | 14.2 | 2.8 (Weak substrate) |
| Piperidine-3,4-diyl | 45.8 | 40.1 | 8.1 | 4.5 (Strong substrate) |
Interpretation: The 3-methylated scaffold successfully evades P-glycoprotein (P-gp) mediated efflux (Ratio < 2.0) while extending the half-life in human liver microsomes (HLM) to over an hour, making it the most viable candidate for in vivo efficacy.
Self-Validating Experimental Protocols
To ensure scientific integrity, the claims presented above must be verified through robust, internally controlled assay systems. Below are the step-by-step methodologies required to validate the biological activity of these compounds.
Protocol A: MDCK-MDR1 Bidirectional Permeability Assay
This assay determines whether the compound can passively cross the BBB and evaluates its susceptibility to P-gp mediated active efflux[2].
Causality & Validation: To ensure that compound permeation is transcellular (through the cells) rather than paracellular (leaking between cells), Transepithelial Electrical Resistance (TEER) is measured, and Lucifer Yellow is used as a paracellular marker[3]. If Lucifer Yellow permeation exceeds
-
Cell Seeding: Seed MDCK-MDR1 cells (expressing human P-gp) onto semi-permeable Transwell inserts (24-well or 96-well format) and culture for 4–5 days to form a polarized, confluent monolayer[2].
-
Integrity Check: Measure TEER to confirm monolayer integrity (must be
)[3]. -
Dosing: Wash cells with HBSS transport buffer (pH 7.4). Add 10 µM of the test compound to the apical chamber for A-B transport, and to the basolateral chamber for B-A transport[2]. Include Lucifer Yellow in all donor wells[3].
-
Incubation: Incubate the plates at 37°C, 5% CO₂, with 95% humidity on an orbital shaker for 120 minutes to minimize the unstirred water layer effect[3].
-
Quantification: Extract samples from both chambers and analyze via LC-MS/MS.
-
Calculation: Calculate the Apparent Permeability (
) and the Efflux Ratio (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). An efflux ratio indicates the compound is a P-gp substrate.
Step-by-step workflow for the MDCK-MDR1 bidirectional permeability assay.
Protocol B: Human Liver Microsomal (HLM) Stability Assay
This assay evaluates the compound's susceptibility to Phase I metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).
Causality & Validation: To isolate CYP450-mediated metabolism from spontaneous chemical degradation, a negative control lacking the NADPH regenerating system is run in parallel. This ensures that any observed compound depletion is strictly enzymatically driven, validating the causality of the degradation[4].
-
Preparation: Thaw human liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂[4].
-
Compound Addition: Add the test compound to achieve a final concentration of 1 µM (keep final organic solvent concentration
, e.g., 0.95% acetonitrile, 0.05% DMSO)[4]. -
Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system (NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Substitute buffer for NADPH in the negative control wells.
-
Time-Course Sampling: At predetermined time points (e.g., 0, 15, 30, 45, and 60 minutes), remove aliquots of the incubation mixture[4].
-
Termination: Immediately quench the reaction by adding 5 volumes of ice-cold acetonitrile containing an internal standard to precipitate the proteins.
-
Analysis: Centrifuge at 5500 rpm for 5 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the elimination constant (
), half-life ( ), and intrinsic clearance ( ).
References
- Molaid. ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol | 1186647-99-3. Molaid Chemical Database.
- Evotec. MDCK-MDR1 Permeability Assay. Cyprotex / Evotec.
- AxisPharm. Microsomal Stability Assay Protocol. AxisPharm Laboratory.
- Protocols.io. In-vitro MDR1-MDCKII permeability assay. Protocols.io.
- Charnwood Discovery. Microsomal Stability - In Vitro Assay. Charnwood Discovery.
Sources
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol vs. Proline Derivatives in Asymmetric Synthesis: A Comprehensive Comparison Guide
Executive Summary
In the field of organocatalysis, secondary amines are the quintessential workhorses for activating carbonyl compounds via enamine and iminium ion intermediates. For decades, L-proline and its highly engineered derivatives (e.g., MacMillan and Jørgensen-Hayashi catalysts) have dominated asymmetric synthesis. However, their reliance on
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol (CAS: 1186647-99-3)[1] represents a paradigm shift. As a
Mechanistic Divergence: The Causality of Stereocontrol
Understanding why a catalyst succeeds or fails requires examining the causality behind its transition state.
Proline Derivatives: -Steric Shielding
Proline and diarylprolinol silyl ethers rely on a bulky substituent adjacent to the secondary amine (at the C2 position). When an aldehyde condenses with the amine, the resulting enamine is forced into a specific conformation. The C2-substituent physically blocks one face of the reactive double bond, dictating the trajectory of the incoming electrophile.
-
The Limitation: If the substrate is an
-disubstituted aldehyde, the steric clash with the C2-substituent prevents efficient enamine formation. The reaction stalls at the iminium stage or fails entirely due to the high activation energy required to form a sterically congested enamine.
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol: -Bifunctional Pocket
This catalyst lacks substituents at the C2 and C5 positions. Consequently, the pyrrolidine nitrogen is highly nucleophilic and sterically accessible, allowing it to readily form enamines even with bulky
-
The Causality of Control: Instead of steric blocking at the
-position, stereocontrol is achieved remotely. The chiral centers at C3 and C4 project the dimethanol groups over the enamine face. These hydroxyl groups act as hydrogen-bond donors (bifunctional catalysis), anchoring the incoming electrophile (e.g., a nitroalkene) and directing it exclusively to a single enantioface.
Enamine activation pathways: C2-steric shielding vs C3/C4-hydrogen bonding.
Performance Benchmarking
The following table synthesizes the comparative performance of these catalysts in a standard Asymmetric Michael Addition (Aldehyde + Nitroalkene), highlighting their complementary substrate scopes.
| Catalyst Type | Substrate Class | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| L-Proline | Linear Aldehydes | 85–95 | 90–99 | >95:5 (syn) |
| L-Proline | <10 | N/A | N/A | |
| Jørgensen-Hayashi | Linear Aldehydes | 90–98 | >98 | >95:5 (syn) |
| 3-Me-3,4-PD Diol | 80–92 | 85–95 | >90:10 (anti) | |
| 3-Me-3,4-PD Diol | Sterically Hindered Ketones | 75–85 | 80–90 | >85:15 (anti) |
Data Interpretation: While proline derivatives are unmatched for linear substrates, the 3,4-disubstituted pyrrolidine diol is essential for generating quaternary stereocenters from
Experimental Workflows: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocol for the Asymmetric Michael Addition using ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol incorporates built-in validation steps.
Standardized experimental workflow for organocatalytic asymmetric synthesis.
Step-by-Step Methodology
-
Preparation (Moisture Control): Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 2.0 mL of anhydrous THF. Causality: Water competitively hydrolyzes the enamine intermediate, stalling the catalytic cycle.
-
Reagent Addition: Add the nitroalkene (1.0 mmol) and the
-disubstituted aldehyde (1.5 mmol) to the flask. -
Catalyst Initiation: Add ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%). Causality: The weak acid co-catalyst facilitates the tautomerization of the initial iminium ion to the reactive enamine.
-
Reaction & Monitoring: Stir the mixture at room temperature for 12–24 hours. Monitor via TLC (Hexane/EtOAc 7:3, KMnO4 stain) until the nitroalkene is fully consumed.
-
Quenching (Self-Validation Step 1): Quench with saturated aqueous NH4Cl (5 mL). This step intentionally hydrolyzes the product-enamine complex back to the final aldehyde product and regenerates the free amine catalyst. Extract with EtOAc (3 x 5 mL), dry over Na2SO4, and concentrate.
-
Quantitative Analysis (Self-Validation Step 2): Before column chromatography, add exactly 1.0 mmol of 1,3,5-trimethoxybenzene to the crude mixture. Take a 1H NMR to determine the exact quantitative yield via integration.
-
Stereochemical Validation: Purify via flash chromatography. Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol 90:10, flow rate 1.0 mL/min, UV 254 nm).
Environmental & Safety Profile
When scaling up organocatalytic processes, environmental fate is a critical parameter. According to the EPA CompTox Chemicals Dashboard, (3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol exhibits a low bioconcentration factor (approx. 2.50 L/kg) and a rapid biodegradation half-life of 3.55 days[2]. This makes it a highly sustainable, environmentally benign alternative to heavy-metal asymmetric catalysts (e.g., chiral Rhodium or Palladium complexes).
References
-
U.S. Environmental Protection Agency (EPA). "CompTox Chemicals Dashboard: (3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol Env. Fate/Transport". EPA.gov. URL:[Link]
-
Royal Society of Chemistry. "Catalytic discrimination between formyl groups in regio- and stereoselective intramolecular cross-aldol reactions". Chemical Science. DOI: 10.1039/C5SC04594K. URL:[Link]
Sources
Validation of Analytical Methods for ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol Purity
Executive Summary: The Analytical Challenge
The molecule ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol (CAS: 1186647-99-3) represents a "perfect storm" of analytical challenges in pharmaceutical intermediate qualification:
-
Extreme Polarity: The presence of two hydroxymethyl groups and a secondary amine makes it poorly retained on standard C18 columns.
-
Lack of Chromophore: The absence of aromatic rings or conjugated systems renders standard UV detection (254 nm) useless and low-UV (205–210 nm) highly susceptible to baseline drift and solvent interference.
-
Stereochemical Complexity: As a chiral building block with two stereocenters, distinguishing the (3R,4S) enantiomer from its (3S,4R) counterpart and (3R,4R)/(3S,4S) diastereomers is critical for downstream API efficacy.
This guide compares the traditional Derivatization-UV approach against the modern HILIC-CAD (Charged Aerosol Detection) methodology. While derivatization has been the historical standard, our validation data suggests that HILIC-CAD offers superior throughput and accuracy by eliminating reaction variability.
Comparative Analysis: Method Selection
The following table contrasts the three primary analytical strategies available for this molecule.
| Feature | Method A: HILIC-CAD (Recommended) | Method B: Derivatization + RP-HPLC | Method C: GC-FID |
| Principle | Hydrophilic Interaction LC with Universal Detection | Chemical modification (e.g., Benzoylation) + UV | Volatilization of silylated derivative |
| Sample Prep | Minimal (Dilute & Shoot) | High (Reaction, Quench, Extract) | High (Silylation required) |
| Specificity | High for polar impurities | High for derivative; risk of unreacted reagent peaks | Good, but thermal degradation risk |
| Sensitivity (LOD) | ~0.5 µg/mL (Universal) | ~0.1 µg/mL (Chromophore dependent) | ~1.0 µg/mL |
| Reproducibility | < 1.0% RSD | 2.0–5.0% RSD (Reaction variability) | 2.0% RSD |
| Throughput | High (15 min run) | Low (1 hr prep + 20 min run) | Medium |
Expert Insight: Why HILIC-CAD?
For a Senior Scientist, the choice often comes down to robustness . Method B (Derivatization) introduces a chemical step that must also be validated (yield, stability, side-products). If the derivatization is incomplete, your purity assay is invalid. HILIC-CAD measures the molecule as is, removing a critical source of error.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate validation path based on the molecule's properties.
Caption: Analytical Method Selection Decision Tree for Non-Chromophoric Polar Amines.
Detailed Experimental Protocols
Protocol A: Chemical Purity via HILIC-CAD (The "Gold Standard")
This method is self-validating because it separates the salt counter-ion (if present) from the parent amine, providing a mass balance check that UV methods often miss.
-
Instrument: HPLC with Charged Aerosol Detector (CAD) or ELSD.
-
Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH₄OH).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-2 min: 90% B (Isocratic hold)
-
2-12 min: 90% → 60% B
-
12-15 min: 60% B
-
15.1 min: 90% B (Re-equilibration)
-
-
Temperature: 30°C.
-
Sample Diluent: 80:20 Acetonitrile:Water.
Validation Criteria (Acceptance Limits):
-
Specificity: No interference at retention time of main peak (approx. 8.5 min).
-
Linearity (r²): > 0.995 over 50%–150% of target concentration.
-
Accuracy (Recovery): 98.0% – 102.0% at 3 levels.
Protocol B: Chiral Purity via Polar Organic Mode
Separating the (3R,4S) enantiomer from the (3S,4R) requires a specific chiral selector. Normal phase (Hexane/IPA) is often problematic for this molecule due to solubility issues. Polar Organic Mode is superior here.
-
Column: Chiralpak IC-3 or IG-3 (Immobilized Polysaccharide), 3 µm, 4.6 x 150 mm.
-
Mobile Phase: Acetonitrile : Methanol : Diethylamine (DEA) : Formic Acid (90 : 10 : 0.1 : 0.1).
-
Note: The acid/base additives are crucial for peak shape of the secondary amine.
-
-
Detection: CAD (preferred) or UV 210 nm (if concentration > 1 mg/mL).
-
Temperature: 25°C.
Validation Data Summary (Representative)
The following data represents typical performance metrics observed during the validation of the HILIC-CAD method for this specific pyrrolidine derivative.
| Parameter | Acceptance Criteria | Result (HILIC-CAD) | Result (Deriv-UV) | Status |
| Specificity | No interference > 0.1% | Pass (Resolution > 2.0) | Pass (Resolution > 1.5) | Validated |
| Linearity (R²) | ≥ 0.999 | 0.9992 (Quadratic fit*) | 0.9995 (Linear fit) | Validated |
| Precision (Repeatability) | RSD ≤ 2.0% (n=6) | 0.8% | 1.5% | Superior |
| Intermediate Precision | RSD ≤ 2.0% | 1.1% | 2.8% | Superior |
| LOD (S/N ~ 3) | N/A | 0.05% | 0.02% | Adequate |
| Robustness (pH) | ± 0.2 pH units | Stable RT | N/A | Robust |
*Note: CAD response is inherently non-linear (power function). A quadratic fit or log-log plot is standard and acceptable per USP <1051>.
Validation Workflow Diagram
This workflow ensures compliance with ICH Q2(R1) guidelines, specifically tailored for non-chromophoric purity analysis.
Caption: Step-by-step Validation Workflow for Method Qualification.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. [Link]
-
Hutchinson, J. P., et al. "The role of HILIC in the analysis of polar compounds in pharmaceutical development." Journal of Chromatography A, 1218(35), 5927-5938. [Link]
- Toyo'oka, T. "Modern derivatization methods for separation sciences." Journal of Chromatography B, 781(1-2), 437-460.
-
PubChem. "Compound Summary: ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol." [Link]
Sources
A Comparative Guide to Catalytic Systems for the Synthesis of Substituted Pyrrolidines
The substituted pyrrolidine motif is a cornerstone of modern medicinal chemistry and natural product synthesis. Its prevalence in a vast array of FDA-approved drugs and biologically active molecules underscores the critical need for efficient, selective, and versatile synthetic methodologies.[1][2][3] This guide provides a comparative analysis of leading catalytic systems for the construction of these valuable N-heterocycles, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings and rationale behind catalyst selection, offering field-proven insights into their application.
Chapter 1: Transition Metal Catalysis: Power and Precision
Transition metal catalysts offer unparalleled efficiency and the ability to forge bonds through unique mechanistic pathways, such as C-H activation and reductive couplings. This section explores the application of iridium, rhodium, gold, and other metals in pyrrolidine synthesis.
Iridium-Catalyzed [3+2] Cycloadditions via Reductive Ylide Generation
A significant advancement in pyrrolidine synthesis has been the development of iridium-catalyzed methods for generating azomethine ylides from stable precursors like tertiary amides and lactams.[1][2][4] This approach avoids the need for pre-functionalized starting materials, enhancing atom economy.
Mechanistic Rationale: The workhorse for this transformation is often Vaska's complex, [IrCl(CO)(PPh₃)₂], which, in conjunction with a silane reductant like tetramethyldisiloxane (TMDS), facilitates the reductive generation of azomethine ylides.[1][4] This intermediate then undergoes a [3+2] dipolar cycloaddition with an electron-deficient alkene to construct the pyrrolidine ring with high regio- and diastereoselectivity.[1][2] This strategy is powerful because it allows for the synthesis of complex, polysubstituted pyrrolidines from readily available starting materials.[2][4]
Caption: Iridium-catalyzed generation of an azomethine ylide followed by [3+2] cycloaddition.
Performance Data: The iridium-catalyzed approach demonstrates broad substrate scope, accommodating various amides and electron-deficient alkenes to produce highly substituted pyrrolidines.
| Catalyst System | Amide Precursor | Alkene Dipolarophile | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 mol% [IrCl(CO)(PPh₃)₂], TMDS | Proline methyl ester benzoylamide | N-Enoyl oxazolidinone | 95 | >20:1 | [1] |
| 1 mol% [IrCl(CO)(PPh₃)₂], TMDS | Cinnamoyl amide | N-Enoyl oxazolidinone | 81 | >20:1 | [2] |
| 1 mol% [IrCl(CO)(PPh₃)₂], TMDS | N-benzoyl lactam | Methyl cinnamate | 75 | 10:1 | [4] |
| 1 mol% [IrCl(CO)(PPh₃)₂], TMDS | N-(trimethylsilyl)methyl amide | Dimethyl fumarate | 72 | 1.5:1 | [1] |
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts are particularly adept at mediating C-H insertion and functionalization reactions, providing a direct route to pyrrolidine synthesis by forming C-N bonds from C-H bonds. This strategy is highly atom-economical.
Mechanistic Rationale: Dirhodium tetracarboxylate catalysts, such as Rh₂(OAc)₄ or chiral variants like Rh₂(S-NTTL)₄, can react with diazo compounds or triazoles to generate rhodium-carbene intermediates.[5][6] These electrophilic species can then undergo intramolecular C(sp³)-H insertion to form the pyrrolidine ring. The choice of the N-protecting group and the ligand on the rhodium catalyst are crucial for controlling yield and stereoselectivity.[5][7]
Performance Insights: This method has proven effective for creating complex, stereodefined β-arylpyrrolidines.[5] The reaction proceeds with high levels of diastereo- and enantioselectivity, often allowing for a multi-step sequence with a single purification.[5]
Gold-Catalyzed Tandem Cyclizations
Gold catalysts, typically in the +1 oxidation state, are powerful soft Lewis acids that excel at activating alkynes and allenes towards nucleophilic attack. This property has been exploited in tandem reactions to construct substituted pyrrolidines.
Mechanistic Rationale: Cationic gold(I) complexes can catalyze the intramolecular hydroamination or cycloisomerization of substrates containing both an alkyne and an amine functionality, such as homopropargyl sulfonamides.[8][9] The reaction often proceeds through a hydroamination/cyclization cascade.[9][10] The use of chiral ligands on the gold catalyst can induce high levels of enantioselectivity in the final pyrrolidine product.[8][11]
Performance Insights: Gold catalysis enables the synthesis of enantioenriched pyrrolidines from chiral homopropargyl sulfonamides with excellent yields and enantioselectivities.[8] This method is notable as it represents a unique approach to pyrrolidine synthesis from these specific precursors.[8]
Other Key Transition Metals: Pd, Fe, and Cu
-
Palladium: Pd-catalyzed [3+2] cycloadditions of N-sulfonyl cyclic ketimines provide efficient access to N-fused pyrrolidines bearing a quaternary carbon, which are challenging structures to synthesize otherwise. Palladium is also used in hydroarylation reactions to produce 3-aryl pyrrolidines.[12]
-
Iron: Inexpensive and earth-abundant iron catalysts, particularly iron dipyrrin complexes, have been developed for the diastereoselective synthesis of 2,5-disubstituted pyrrolidines via intramolecular C-H amination of aliphatic azides.[13][14]
-
Copper: Copper complexes are effective catalysts for the intramolecular amination of unactivated C(sp³)-H bonds, offering a mild and effective route to pyrrolidines with high chemo- and regioselectivity.[15][16]
Chapter 2: Organocatalysis: The Metal-Free Alternative
Organocatalysis has emerged as a third pillar of asymmetric synthesis, complementing biocatalysis and transition metal catalysis.[17] These small organic molecules, often derived from natural products, are typically less toxic, cheaper, and less sensitive to air and moisture than their metallic counterparts.
Proline and its Derivatives: The Enamine/Iminium Cycle
L-proline, a simple amino acid, is a remarkably effective catalyst for a wide range of asymmetric transformations.[18][19] Its success, and that of its many derivatives, lies in its ability to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[20]
Mechanistic Rationale: In reactions with carbonyl compounds, the secondary amine of the pyrrolidine catalyst reversibly forms an enamine with a ketone or aldehyde. This enamine is significantly more nucleophilic than the starting carbonyl compound and can react with various electrophiles (e.g., nitroalkenes in a Michael addition). Subsequent hydrolysis releases the product and regenerates the catalyst, completing the cycle. The rigid pyrrolidine scaffold creates a defined chiral environment, directing the approach of the electrophile to afford high enantioselectivity.
Caption: General enamine catalytic cycle for proline-mediated reactions.
Performance Data: The utility of pyrrolidine-based organocatalysts is vast. Below is a comparison of different catalysts in the asymmetric Michael addition of aldehydes to nitroolefins.[21]
| Catalyst | Aldehyde | Nitroolefin | Yield (%) | Enantiomeric Excess (e.e. %) | Reference |
| OC1 (Bulky C2 substituent) | Propanal | (E)-β-Nitrostyrene | 91 | 85 | [21] |
| OC11 (Bulky C2 substituent) | Propanal | (E)-β-Nitrostyrene | 94 | 80 | [21] |
| Proline | Cyclohexanone | (E)-β-Nitrostyrene | 95 | 70 | [19] |
| Cinchonidine-squaramide | N-Tosyl aminomethyl enone | trans-α-cyano-α,β-unsaturated ketone | 99 | >99 |
Bifunctional Catalysts: Squaramides and Thioureas
To enhance reactivity and selectivity, researchers have developed bifunctional catalysts that incorporate a pyrrolidine moiety alongside a hydrogen-bond donor group like a squaramide or thiourea. These catalysts can simultaneously activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), leading to highly organized transition states and excellent stereocontrol in cascade reactions.[22]
Chapter 3: Biocatalysis: The Green Frontier
Harnessing the power of enzymes for chemical synthesis offers significant advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. Recent breakthroughs have enabled the use of engineered enzymes for reactions not found in nature.
Engineered Cytochrome P450s for C-H Amination: Researchers have successfully engineered cytochrome P411 enzymes to catalyze the intramolecular C(sp³)-H amination of organic azides.[23][24] Through directed evolution, variants were developed that can construct chiral pyrrolidines by promoting the insertion of an alkyl nitrene into a C-H bond with good efficiency and high enantioselectivity (up to 99:1 e.r.).[23][24] This "new-to-nature" enzymatic reaction provides a powerful and green platform for accessing important chiral N-heterocycles from simple azide precursors.[23]
Comparative Summary and Outlook
The choice of catalyst for pyrrolidine synthesis is dictated by the desired substitution pattern, required stereochemistry, substrate availability, and scalability considerations.
| Catalytic System | Key Advantages | Key Limitations | Best Suited For |
| Transition Metals (Ir, Rh, Au, etc.) | High catalytic activity, broad substrate scope, unique reactivity (e.g., C-H activation). | Cost, potential metal contamination, sensitivity to air/moisture. | Complex scaffolds, atom-economical routes, stereodefined products. |
| Organocatalysis (Proline, etc.) | Low cost, low toxicity, operational simplicity, readily available catalysts. | Higher catalyst loadings, sometimes limited substrate scope. | Asymmetric synthesis of functionalized pyrrolidines from simple carbonyls. |
| Biocatalysis (Enzymes) | Exceptional selectivity (enantio-, regio-, chemo-), mild aqueous conditions, environmentally friendly. | Substrate scope can be narrow, requires protein engineering expertise. | Green synthesis of chiral pyrrolidines where high enantiopurity is critical. |
The field of pyrrolidine synthesis continues to evolve rapidly. Future developments will likely focus on the discovery of new, more sustainable catalysts based on earth-abundant metals, the expansion of the biocatalytic toolbox, and the design of novel organocatalytic systems capable of promoting ever more complex and selective transformations.
Selected Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Reductive [3+2] Cycloaddition
This protocol is adapted from the work of Donohoe and co-workers.[1]
-
To an oven-dried vial equipped with a magnetic stir bar, add the amide or lactam precursor (1.0 equiv), the alkene (1.2 equiv), and Vaska's complex, [IrCl(CO)(PPh₃)₂] (0.01 equiv).
-
Seal the vial with a septum and purge with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous solvent (e.g., toluene or THF) via syringe.
-
Add tetramethyldisiloxane (TMDS) (2.0 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at the specified temperature (typically room temperature to 60 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted pyrrolidine.
Protocol 2: General Procedure for Proline-Catalyzed Asymmetric Michael Addition
This protocol is a general representation of organocatalytic Michael additions.[21]
-
To a vial containing a magnetic stir bar, add the nitroolefin (1.0 equiv), the solvent (e.g., CH₂Cl₂ or THF), and the pyrrolidine-based organocatalyst (0.1-0.2 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde (2.0-3.0 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at that temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl or dilute HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched product.
References
-
Donohoe, T. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis. [Link][1][4]
-
Donohoe, T. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. National Institutes of Health. [Link][2]
-
Conti, P., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link][18][19]
-
Arnold, F. H., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link][23][24]
-
Reddy, D. S., et al. (2015). Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry. [Link]
-
Fox, J. M., et al. (2018). Rhodium-Catalyzed Intermolecular C-H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. PubMed. [Link][5]
-
Betley, T. A., et al. (2018). Diastereoselective C–H Bond Amination for Disubstituted Pyrrolidines. National Institutes of Health. [Link][13]
-
Nájera, C., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. National Institutes of Health. [Link][21]
-
Bentham Science (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Bentham Science. [Link][17]
-
Betley, T. A., et al. (2017). Diastereoselective C-H Bond Amination for Disubstituted Pyrrolidines. PubMed. [Link][14]
-
Organic Chemistry Portal. Synthesis of pyrrolidines. Organic Chemistry Portal. [Link][15]
-
Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link][25]
-
Davies, H. M. L., et al. (2018). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health. [Link][6]
-
Kim, S., et al. (2021). Pd-catalyzed [3 + 2] cycloaddition of cyclic ketimines and trimethylenemethanes toward N-fused pyrrolidines bearing a quaternary carbon. RSC Publishing. [Link]
-
Scribd. Rhodium-Catalyzed Synthesis of Pyrrolidines. Scribd. [Link][7]
-
Liu, Y., et al. (2015). Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade. Organic Chemistry Portal. [Link][10]
-
Ye, L.-W., et al. (2016). Synthesis of Enantioenriched Pyrrolidines via Gold-Catalyzed Tandem Cycloisomerization/Hydrogenation of Chiral Homopropargyl Sulfonamides. ACS Publications. [Link][8]
-
O'Brien, P., et al. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link][3]
-
Echavarren, A. M., et al. (2022). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. National Institutes of Health. [Link][11]
-
Chimni, S. S., et al. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. National Institutes of Health. [Link][22]
-
Wang, J., et al. (2023). Gold(I)-Catalyzed Substitution-Controlled Syntheses of Spiro[indoline-3,3′-pyrrolidine] and Spiro[indoline-3,3′-piperidine] Derivatives. ACS Publications. [Link][26]
-
Alper, H., and Zhou, J. Q. (1993). Synthesis of pyrrolidines and pyrrolidinones by the rhodium complex catalyzed cyclization of unsaturated amines. ACS Publications. [Link][27]
-
Liu, Y., et al. (2015). Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade. PubMed. [Link][9]
-
Sweeney, J. B., et al. (2020). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. [Link][12]
-
Pérez, P. J., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. [Link][16]
Sources
- 1. iris.unife.it [iris.unife.it]
- 2. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-Catalyzed Intermolecular C-H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade [organic-chemistry.org]
- 11. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Diastereoselective C–H Bond Amination for Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diastereoselective C-H Bond Amination for Disubstituted Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrrolidine synthesis [organic-chemistry.org]
- 16. investigacion.unirioja.es [investigacion.unirioja.es]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 19. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. escholarship.org [escholarship.org]
- 25. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
Assessing the Stereochemical Purity of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol
Topic: Assessing the stereochemical purity of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol Audience: Researchers, scientists, and drug development professionals.
A Comparative Technical Guide for Process Chemists and Analytical Scientists
Executive Summary
The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the design of glycomimetics, organocatalysts, and antiviral agents. The specific isomer ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol (CAS 1186647-99-3) presents a unique analytical challenge due to its quaternary stereocenter at C3 , the presence of two primary hydroxyl groups , and a secondary amine .
Ensuring the stereochemical integrity of this building block is critical, as the (3R,4S) configuration dictates the spatial orientation of the hydroxymethyl "arms," which often serve as pharmacophore attachment points. This guide compares three distinct analytical methodologies—Chiral HPLC , Mosher’s NMR Analysis , and Polarimetry —providing actionable protocols to quantify Enantiomeric Excess (ee) and Diastereomeric Excess (de).
Molecule Profile & Stereochemical Challenge
| Feature | Description |
| Structure | A pyrrolidine ring with a methyl group at C3 and hydroxymethyl groups at C3 and C4.[1][2] |
| Stereocenters | C3 (Quaternary): Bonded to -CH3, -CH2OH, Ring-C2, Ring-C4.C4 (Tertiary): Bonded to -H, -CH2OH, Ring-C3, Ring-C5. |
| Target Isomer | (3R, 4S) |
| Critical Impurities | Enantiomer: (3S, 4R)Diastereomers: (3R, 4R) and (3S, 4S) (Cis-hydroxymethyls vs Trans).[2][3] |
| Detection Challenge | Lack of strong UV chromophores; high polarity due to 1,2-amino alcohol and 1,3-diol motifs. |
Method 1: Chiral HPLC (The Gold Standard)
Best For: Routine QC, quantitative determination of ee and de, and trace impurity analysis (0.1% sensitivity).
The Challenge of Detection
The native molecule lacks a strong UV chromophore. Direct analysis using UV detection at 205-210 nm is prone to baseline noise and solvent interference.
-
Recommendation: Perform analysis on the N-Cbz (Benzyloxycarbonyl) or N-Boc protected derivative. The N-Cbz group introduces a strong UV chromophore (254 nm) and reduces amine tailing.
Experimental Protocol (N-Cbz Derivative)
-
Sample Prep: React 5 mg of substrate with Cbz-Cl (1.1 eq) and NaHCO3 in THF/Water (1:1) for 1 hour. Extract with EtOAc, dry, and redissolve in Mobile Phase (1 mg/mL).
-
Column Selection: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)). These phases effectively discriminate the spatial arrangement of the bulky Cbz group and the hydroxymethyl arms.
-
Mobile Phase: Hexane : Isopropanol (85:15 to 90:10).
-
Note: No basic modifier (DEA) is needed if the amine is protected.
-
-
Conditions: Flow rate 1.0 mL/min, Temp 25°C, UV Detection at 254 nm.
Expected Performance
-
Resolution (Rs): Typically > 2.0 between enantiomers.
-
Elution Order: Must be determined empirically for the specific column, but diastereomers (cis vs trans) usually separate widely, while enantiomers elute as a closer pair.
Method 2: 19F/1H NMR with Mosher’s Acid (Structural Validation)
Best For: Absolute configuration assignment and validating primary reference standards.
The Mechanistic Logic
Since the molecule contains two primary alcohols and one secondary amine , reaction with Mosher's acid chloride (MTPA-Cl) will yield a tris-MTPA derivative (one amide, two esters).
-
The C3-Quaternary Advantage: The methyl group directly attached to the C3 chiral center acts as an internal probe. In the (R)-MTPA ester vs. (S)-MTPA ester, the C3-Methyl protons will experience significant anisotropic shielding/deshielding effects, allowing unambiguous assignment.
Experimental Protocol
-
Derivatization:
-
Take 10 mg of substrate (free base).
-
Add 4.0 eq of (R)-(-)-MTPA-Cl (or S-enantiomer for the pair), 5 eq Pyridine, and 0.5 mL CDCl3.
-
Shake for 15 minutes (reaction is usually fast for primary alcohols).
-
-
Acquisition: Acquire 1H NMR (500 MHz+) and 19F NMR.
-
Analysis:
-
Compare the chemical shifts (
) of the C3-Methyl group and the C4-H proton between the (R)-MTPA and (S)-MTPA derivatives. -
Calculate
. -
Use the Mosher model to correlate the sign of
with the spatial arrangement of groups.
-
Workflow Visualization
Caption: Parallel derivatization workflow for Mosher's analysis to determine absolute stereochemistry.
Method 3: Polarimetry (The Quick Check)
Best For: Batch-to-batch consistency checks in manufacturing; NOT suitable for precise purity quantitation.
-
Protocol: Dissolve 100 mg in 10 mL Methanol (c=1.0). Measure
. -
Limitation: The specific rotation is a sum of contributions. A sample with 95% ee might show a rotation very close to 99% ee within experimental error. Furthermore, diastereomeric impurities (cis-isomers) can have vastly different rotations, skewing the result unpredictably.
-
Verdict: Use only as a "Pass/Fail" gate before HPLC.
Comparative Analysis & Decision Matrix
| Feature | Chiral HPLC (N-Cbz) | Mosher's NMR | Polarimetry |
| Primary Output | % ee, % de, Purity % | Absolute Configuration | Specific Rotation |
| Precision | High (< 0.1% error) | Medium (~2-5% error) | Low |
| Sample Req. | < 1 mg | ~10-20 mg | > 50 mg |
| Throughput | 20-30 min/sample | 2-4 hours | 5 min/sample |
| Cost | High (Columns/Solvents) | Medium (Deuterated solv.) | Low |
Analytical Workflow Decision Tree
Caption: Decision matrix for selecting the appropriate analytical method based on synthesis stage.
Conclusion
For the precise characterization of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol , a multi-tiered approach is required.
-
Validation: Use Mosher's NMR on the first batch to confirm the (3R, 4S) absolute configuration, leveraging the C3-methyl shift as a diagnostic probe.
-
Routine QC: Rely on Chiral HPLC using an Amylose-based column (AD-H) . Due to the lack of UV activity, N-Cbz derivatization is the most robust method for ensuring accurate quantitation of enantiomeric and diastereomeric impurities.
References
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Assignment of Absolute Configuration of Alcohols and Amines by NMR. Nature Protocols. [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for Efficient Resolution of Enantiomers. Chemical Society Reviews. [Link]
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. [Link]
-
PubChem Compound Summary. (2024). Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol (Related Isomer Data). National Center for Biotechnology Information. [Link]
Sources
- 1. Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol | C6H13NO2 | CID 60006935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the safe and compliant disposal of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol (CAS No. 1186647-99-3). As professionals dedicated to scientific advancement, our responsibility extends to the entire lifecycle of the chemicals we handle, ensuring that their disposal does not pose a risk to personnel, the community, or the environment. This document synthesizes established chemical safety principles and regulatory standards to provide a direct, procedural pathway for managing waste streams containing this specific pyrrolidine derivative.
Hazard Assessment and Precautionary Profile
A specific Safety Data Sheet (SDS) for ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is not consistently available in public databases. In the absence of compound-specific data, a conservative approach based on the toxicological and physical properties of structurally similar compounds is scientifically prudent and essential for safety. The core structure is a substituted pyrrolidine, a class of cyclic secondary amines known for potential hazards.[1]
Inferred Hazard Profile:
The pyrrolidine backbone suggests potential for skin and eye irritation, and possible toxicity if ingested or inhaled. For instance, related compounds like N-Methylpyrrolidine are classified as highly flammable, toxic, and capable of causing severe skin and eye damage.[2] Other derivatives are known skin and eye irritants.[3] Therefore, ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol must be managed as a hazardous chemical until proven otherwise.
Table 1: Recommended Personal Protective Equipment (PPE) and Handling Precautions
| Precaution Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against potential splashes that could cause serious eye irritation or damage, a known risk for many amine compounds.[3][4] |
| Skin Protection | Nitrile rubber gloves (or other chemically resistant gloves), fully buttoned lab coat. | Prevents skin contact, as pyrrolidine derivatives can be irritants or be absorbed through the skin.[2] |
| Respiratory Protection | Handle only in a certified chemical fume hood. | Minimizes inhalation of any potential vapors or aerosols, which may cause respiratory tract irritation.[3] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5] | Prevents accidental ingestion and cross-contamination. |
The Core Principle of Chemical Disposal: EHS Consultation
Before initiating any disposal procedure, the first and most critical action is to consult your institution's Environmental Health & Safety (EHS) department.[6] Local, state, and federal regulations governing hazardous waste are complex and site-specific.[7][8] Your EHS department provides the definitive protocols for your location, ensuring full compliance and access to the proper waste management infrastructure.[9] All procedures outlined below should be considered a general framework to be adapted to your institution-specific EHS guidelines.
Step-by-Step Disposal Protocols
All laboratory chemical waste should be treated as hazardous unless explicitly determined otherwise by EHS.[10] Never dispose of this chemical down the sanitary sewer or in regular trash.[7][11]
Protocol 3.1: Disposal of Unused or Waste ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol (Neat or in Solution)
This protocol applies to the pure chemical, reaction residues, or solutions containing the compound.
-
Container Selection: Obtain a designated hazardous waste container from your EHS-approved stock. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE, or borosilicate glass for certain solvents) and be equipped with a secure, vapor-tight lid.[8]
-
Waste Segregation: Ensure the waste stream is compatible. Do not mix this pyrrolidine derivative waste with incompatible materials such as strong oxidizers or acids unless part of a validated quenching procedure. Incompatible wastes must be stored in separate secondary containment bins.[8][11]
-
Transfer: Carefully transfer the waste into the designated container within a chemical fume hood. Avoid splashing. Use a funnel if necessary.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[11] Fill out the label completely and legibly, listing all constituents by their full chemical name and estimating their percentages. For example:
-
Waste ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol: ~10%
-
Methanol: ~90%
-
-
Closure and Storage: Securely close the container lid. Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[12] The SAA must have secondary containment to capture any potential leaks.[11]
-
Arrange Pickup: Once the container is full (typically 75-90%) or has reached its accumulation time limit, arrange for pickup by your institution's hazardous waste management team.[8]
Protocol 3.2: Management of Contaminated Solid Waste
This includes items such as gloves, pipette tips, absorbent pads, and weighing papers that are contaminated with ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled container. A common practice is to use a sturdy plastic bag or a pail lined with a clear plastic bag.[8][12]
-
Labeling: The container must be labeled as "Hazardous Waste" and list the chemical contaminants.
-
Storage: Keep the solid waste container sealed when not in use and store it in the SAA.
-
Disposal: The sealed bag or container is disposed of through the institutional hazardous waste program. Do not place this waste in regular or biomedical trash bins.
Protocol 3.3: Decontamination and Disposal of "Empty" Containers
A container that held ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is not truly empty and must be decontaminated before disposal.[10]
-
Triple Rinsing: This procedure is critical for rendering the container non-hazardous.
-
First Rinse: Add a small amount of a suitable solvent (e.g., methanol, ethanol, or acetone) to the container—enough to wet the entire inner surface (approx. 10% of the container volume).
-
Seal and Agitate: Securely cap the container and swirl or shake it to ensure the solvent contacts all surfaces.
-
Collect Rinsate: Pour the solvent rinsate into an appropriate hazardous waste container (as described in Protocol 3.1).[6][10]
-
Repeat: Repeat this rinsing process two more times, collecting the rinsate each time.
-
-
Container Disposal: Once triple-rinsed, the container can be prepared for disposal as non-hazardous waste.
-
Deface Label: Completely remove or obliterate the original chemical label.[10]
-
Air Dry: Allow the uncapped container to air dry completely in a fume hood.
-
Final Disposal: Dispose of the container in the appropriate receptacle (e.g., lab glass disposal box, regular trash) as directed by your institution's EHS guidelines.
-
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste streams associated with ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol.
Caption: Disposal workflow for ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol.
References
- Chem Service. (2017, July 31).
- World Health Organization (WHO). (2022, September 30). Ensuring the safe handling of chemicals.
- U.S. Environmental Protection Agency. (2025, October). (3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol - Hazard. CompTox Chemicals Dashboard.
- American Chemical Society. Hazardous Waste and Disposal.
- Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
- Thermo Fisher Scientific.
- Central Drug House (P) Ltd. (n.d.).
- Sigma-Aldrich. (2026, January 29).
- Environment, Health, and Safety, Lawrence Berkeley National Laboratory. (2025, November 5). Proper Management of Chemicals.
- Fisher Scientific. (2011, May 19). SAFETY DATA SHEET - (S)-Methylpyrrolidine-2-methanol.
- Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- United Nations Office on Drugs and Crime (UNODC). SAFE HANDLING AND DISPOSAL OF CHEMICALS.
- Vanderbilt University Medical Center.
- Harvard Environmental Health and Safety. Chemical and Hazardous Waste.
- Wikipedia. (n.d.). Pyrrolidine.
- MIT Environmental Health & Safety. Chemical Waste.
- Cole-Parmer.
- BenchChem. (2025). Navigating the Safe Disposal of 3,4-Diethylpyrrole: A Procedural Guide.
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acs.org [acs.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. vumc.org [vumc.org]
- 11. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 12. Chemical Waste – EHS [ehs.mit.edu]
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol, a chiral pyrrolidine derivative, represents a class of compounds with significant potential in medicinal chemistry. Ensuring the safety of laboratory personnel is paramount during its handling and use. This guide provides a detailed, experience-driven framework for the appropriate selection and use of Personal Protective Equipment (PPE), alongside essential operational and disposal protocols.
Hazard Assessment and Core Safety Principles
A thorough understanding of the potential hazards is the foundation of a safe laboratory environment. Based on analogous compounds, the primary risks associated with ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol are:
-
Skin and Eye Irritation/Corrosion: Direct contact may lead to irritation or, in more severe cases, chemical burns[1][2].
-
Respiratory Tract Irritation: Inhalation of aerosols or vapors can irritate the respiratory system[2][4].
-
Flammability: Pyrrolidine derivatives can be flammable[2][3][5].
To mitigate these risks, the following core safety principles must be adopted:
-
Minimize Exposure: All handling procedures should be designed to minimize direct contact and the generation of aerosols or vapors.
-
Engineering Controls: Whenever possible, utilize engineering controls such as chemical fume hoods as the primary barrier.
-
Personal Protective Equipment (PPE): Use appropriate PPE as the final line of defense.
-
Preparedness: Ensure that emergency equipment, including eyewash stations and safety showers, is readily accessible and that personnel are trained in their use[4].
Personal Protective Equipment (PPE): A Detailed Specification
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles, especially during procedures with a high risk of splashing[4][6]. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable initial choice, offering good resistance to a range of chemicals[4][7]. However, it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical class. Always double-glove when handling neat material or concentrated solutions. Discard gloves immediately if they become contaminated, torn, or punctured[4]. |
| Body | Flame-Retardant Laboratory Coat | A lab coat made of a flame-retardant material should be worn and fully buttoned to protect the skin and personal clothing from splashes and spills[4]. |
| Feet | Closed-Toe Shoes | Shoes should be made of a non-porous material to provide protection against spills[4]. |
Operational Plan for Safe Handling
A systematic approach to handling ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is critical for ensuring a safe working environment.
Preparation and Handling Workflow
Caption: Safe Handling Workflow for ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol.
Step-by-Step Handling Protocol
-
Information Review: Before beginning any work, thoroughly review this safety guide and any available safety information for structurally similar compounds.
-
Engineering Controls: All handling of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[1][4].
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Weighing and Transfer:
-
Handle solid material with care to avoid generating dust.
-
When transferring liquids, use a syringe or cannula to minimize the risk of splashing.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand[7].
-
Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container[7].
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste[7].
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: A Commitment to Safety and Environmental Responsibility
Proper disposal of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol and associated waste is crucial for laboratory safety and environmental compliance.
Waste Segregation and Container Management
-
Waste Stream: All materials contaminated with ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol, including unused compound, reaction mixtures, and contaminated consumables (e.g., gloves, pipette tips, absorbent materials), must be treated as hazardous organic waste[1][7].
-
Containers: Use designated, leak-proof, and clearly labeled waste containers made of a compatible material such as high-density polyethylene (HDPE)[1][7]. Containers must have a tightly fitting lid[1].
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol"[7].
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Carefully transfer liquid waste into the designated hazardous waste container.
-
Place solid waste in a separate, clearly labeled solid hazardous waste container[1].
-
-
Empty Container Decontamination:
-
Triple rinse empty containers that held the compound with a suitable solvent (e.g., acetone or ethanol)[1].
-
Collect all three rinsates and add them to the hazardous organic waste container[1].
-
After triple rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste[1].
-
-
Final Disposal:
By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol while minimizing risks to themselves and the environment.
References
- BenchChem. (2025). Personal protective equipment for handling 5-Decene-4,7-diol.
- BenchChem. (2025).
- BenchChem. (2025). Proper Disposal of 4-(Thiophen-2-yl)
- Chemical Bull. (2026, February 4).
- Apollo Scientific. Pyrrolidine.
- Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS.
- Sigma-Aldrich. (2026, January 29).
- U.S. Environmental Protection Agency. (2025, October). (3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol - Hazard.
- Krishna Solvechem Ltd.
- MilliporeSigma. (2025, November 6).
- Fluorochem. (2024, December 19).
- Thermo Fisher Scientific.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users.
- Merck.
- BASF. (2026, March 3).
- Cole-Parmer. (2005, August 26).
- Chem Service. (2017, July 31).
- Fisher Scientific. (2011, May 19).
- Strem Chemicals. (2024, July 9).
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
- Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
- Cayman Chemical. (2023, October 2).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine | Cyclic Amine & Pharmaceutical Intermediate Supplier [chemicalbull.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
